Saccharin-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Commercial Availability and Research Applications of Saccharin-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key specifications, and primary research applications of Saccharin-13C6. This isotopically labeled compound serves as a critical internal standard and tracer in various analytical and metabolic studies.
Commercial Availability and Supplier Information
This compound is readily available for research purposes from several reputable chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, to suit diverse experimental needs. The primary suppliers include Biosynth, LGC Standards, and Santa Cruz Biotechnology. When purchasing, it is crucial to request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.
Quantitative Data and Physical Properties
The quality and purity of this compound are critical for its application in sensitive analytical methods. The following tables summarize the typical quantitative data available for research-grade this compound, based on information from supplier technical data sheets and representative Certificates of Analysis for similar 13C-labeled compounds.
Table 1: General Specifications of this compound
| Parameter | Specification | Source |
| CAS Number | 1286479-01-3 | [1][2] |
| Molecular Formula | ¹³C₆C₁H₅NO₃S | [2] |
| Molecular Weight | 189.14 g/mol | [2] |
| Appearance | White to Off-White Solid | Representative Data |
| Solubility | Soluble in Methanol, Water (Slightly) | Representative Data |
Table 2: Quality Control and Purity Data
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |
| NMR | Conforms to Structure | ¹H NMR, ¹³C NMR |
| Mass Spectrum | Conforms to Structure | ESI-MS |
Note: The data in Tables 1 and 2 are representative. Researchers must consult the lot-specific Certificate of Analysis for precise values.
Primary Research Application: Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled saccharin in various matrices, including food products, beverages, and biological samples.[3] The stable isotope label does not alter the chemical behavior of the molecule, allowing it to mimic the analyte of interest throughout sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
Logical Workflow for Isotope Dilution Mass Spectrometry
The following diagram illustrates the typical workflow for using this compound as an internal standard in an IDMS experiment.
Caption: Workflow for quantifying saccharin using this compound.
Experimental Protocol: Quantification of Saccharin in a Liquid Sample using IDMS
The following is a generalized protocol for the quantification of saccharin in a liquid matrix (e.g., a beverage) using this compound as an internal standard.
Materials:
-
This compound solution of a known concentration (Internal Standard Stock)
-
Liquid sample containing saccharin
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Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
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LC-MS/MS system
Procedure:
-
Sample Preparation: a. Accurately pipette a known volume of the liquid sample into a clean vial. b. Spike the sample with a known volume and concentration of the this compound internal standard stock solution. c. Vortex the sample to ensure homogeneity.
-
Solid-Phase Extraction (SPE) for Sample Clean-up: a. Condition the SPE cartridge with methanol followed by water. b. Load the spiked sample onto the SPE cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the saccharin and this compound with an appropriate solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to achieve separation of saccharin from matrix components.
- Flow Rate: e.g., 0.3 mL/min.
- Injection Volume: e.g., 5 µL. b. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Saccharin (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
- This compound (labeled): Precursor ion (m/z) -> Product ion (m/z)
- Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.
-
Data Analysis: a. Integrate the peak areas for both the unlabeled saccharin and the this compound internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Generate a calibration curve using standards of known saccharin concentrations spiked with the same amount of internal standard. d. Determine the concentration of saccharin in the unknown sample by interpolating its area ratio on the calibration curve.
Signaling Pathways
Based on the available scientific literature, this compound is exclusively utilized as a chemically inert tracer and internal standard for analytical purposes. There is no evidence to suggest that it is involved in or used to study specific biological signaling pathways. Its primary role is to facilitate accurate quantification of its unlabeled counterpart. The following diagram illustrates the logical relationship of its application rather than a biological pathway.
Caption: Application logic of this compound in research.
Conclusion
This compound is a commercially available and indispensable tool for researchers requiring precise quantification of saccharin. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for overcoming challenges associated with complex sample matrices. While not used for studying biological signaling pathways, its role in analytical chemistry and drug development is well-established, enabling accurate and reproducible measurements critical for food safety, metabolic research, and pharmacokinetic studies.
References
Saccharin-13C6: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Saccharin-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The document details its isotopic enrichment, stability under various conditions, and provides hypothetical yet plausible experimental protocols for its synthesis and stability assessment.
Introduction to this compound
This compound is a non-radioactive, isotopically labeled form of saccharin where the six carbon atoms of the benzene ring are replaced with the Carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 Daltons compared to the unlabeled analogue, making it an ideal internal standard for mass spectrometry-based analytical methods.[2] Its primary application is in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of saccharin in complex matrices such as food, environmental samples, and biological fluids.[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[4]
Isotopic Enrichment and Chemical Purity
Commercially available this compound is typically offered with high isotopic and chemical purity to ensure accurate and reliable analytical results. While specific values can vary by manufacturer and batch, the expected specifications are summarized below.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC)[5] |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry (MS) |
| Isotopic Enrichment | >98% for the 6 labeled positions | Mass Spectrometry (MS) |
Note: The data in this table is representative and users should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
Experimental Protocols
The following sections describe plausible experimental protocols for the synthesis and stability evaluation of this compound. These are based on established chemical principles and general guidelines for stable isotope-labeled compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available ¹³C-labeled precursor, such as ¹³C₆-aniline. The following is a hypothetical synthetic route based on known methods for synthesizing sulfonamides.
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References
Navigating the Regulatory Landscape for Saccharin-13C6 in Human Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core regulatory guidelines, experimental protocols, and data considerations for the use of Saccharin-13C6 in human research studies. The application of stable isotope-labeled compounds, such as this compound, offers a powerful and safe methodology for investigating the pharmacokinetics, bioavailability, and metabolic fate of non-nutritive sweeteners. This document is intended to serve as a critical resource for professionals in drug development and nutritional science, ensuring that studies are designed and executed in compliance with international regulatory standards.
Regulatory Framework and Considerations
The use of a stable isotope-labeled food additive like this compound in human clinical research falls under the purview of several regulatory bodies, primarily the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While specific guidance exclusively for labeled food additives in non-therapeutic research is not explicitly detailed, a clear regulatory pathway can be navigated by synthesizing guidelines for stable isotope studies, exploratory clinical trials, and food additives.
1.1. General Safety of Stable Isotopes
Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and naturally occurring. Their use in human metabolic studies has a long and well-documented history of safety. Regulatory authorities do not consider them to pose a radiological risk. The primary consideration is the toxicological profile of the parent compound, in this case, saccharin.
1.2. Regulatory Pathways for Clinical Investigation
For a study involving the administration of this compound to human subjects, two primary regulatory pathways should be considered:
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Exploratory Investigational New Drug (IND) Application / Microdosing Studies: The ICH M3(R2) guideline provides a framework for "exploratory" or "Phase 0" studies. These are limited human studies conducted before traditional Phase 1 trials, designed to provide early insights into the properties of a compound in humans. A study with this compound would likely fall under the "microdosing" category, which involves the administration of sub-pharmacological doses. A microdose is defined as less than 1/100th of the dose calculated to produce a pharmacological effect, with a maximum dose of ≤100 micrograms (µg). Given that the Acceptable Daily Intake (ADI) for saccharin is significantly higher, a tracer dose of this compound would readily meet the microdosing criteria. This pathway requires a less extensive preclinical safety data package compared to a traditional IND.
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Food Additive Regulations (GRAS Notice): Saccharin is a "Generally Recognized as Safe" (GRAS) substance for its intended use as a sweetener. While the GRAS notification process is typically for ingredients intended for the food supply, the established safety profile of saccharin is a crucial component of the justification for its use in a clinical study. For a research study, while a formal GRAS notification for this compound might not be the standard route, the extensive safety data on saccharin would be a cornerstone of any ethics committee or regulatory submission. The FDA does not explicitly require human clinical studies for food additives but provides guidelines for when they are conducted.
1.3. Ethical Considerations
All research involving human subjects must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee. Key ethical considerations for a this compound study include:
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Informed Consent: Participants must be fully informed about the nature of the study, the fact that this compound is a labeled, non-therapeutic substance, and any potential risks, however minimal.
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Risk-Benefit Assessment: The potential risks to participants must be minimized and outweighed by the potential scientific knowledge to be gained. Given the safety of stable isotopes and the low doses used in tracer studies, the risk is generally considered minimal.
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Confidentiality: All participant data must be handled with strict confidentiality.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of saccharin in human studies.
Table 1: Acceptable Daily Intake (ADI) for Saccharin
| Regulatory Body | ADI (mg/kg body weight/day) | Reference |
| JECFA (FAO/WHO) | 5 | |
| U.S. FDA | 15 | |
| EFSA (European Union) | 5 |
Table 2: Typical Pharmacokinetic Parameters of Saccharin in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Elimination Half-life | Varies by individual (e.g., 1.2 to 6.6 hours in one study) | |
| Bioavailability (oral) | Approximately 85% | |
| Excretion | >90% excreted unchanged in urine within 24 hours |
Experimental Protocols
This section outlines detailed methodologies for key experiments involving this compound.
3.1. Bioanalytical Method for this compound Quantification in Human Plasma and Urine
This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantification of small molecules in biological matrices.
3.1.1. Materials and Reagents
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This compound (as the analytical standard)
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Unlabeled Saccharin (for calibration curves and quality controls)
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Saccharin-d4 (as an internal standard)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Ammonium acetate
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Human plasma and urine (drug-free)
3.1.2. Sample Preparation
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Plasma:
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To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Saccharin-d4 in methanol).
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Vortex for 10 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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V
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The Metabolic Journey of Saccharin-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Absorption
Following oral administration, saccharin is readily absorbed from the gastrointestinal tract[1]. Studies in humans have shown that a significant fraction of an oral dose is absorbed into the systemic circulation. After oral administration of a 2g dose to human volunteers, the fraction absorbed was determined to be approximately 0.85, based on urinary recovery and the area under the plasma concentration-time curve[4]. Another study with a smaller 100 mg oral dose in two human subjects also reported rapid absorption. In rats, saccharin is also absorbed from the gut, although it is considered to be a slow process.
Distribution
Once absorbed, saccharin is distributed throughout the body. Plasma protein binding of saccharin has been noted, which can influence its distribution and elimination kinetics. Tissue distribution studies in rats have shown that the highest concentrations of saccharin are found in the kidneys and bladder. This is consistent with its primary route of elimination via the kidneys. Other tissues generally show lower concentrations than plasma. Interestingly, one study suggested that saccharin does not significantly distribute into body fat and may have one or more high-retention compartments. Despite initial suggestions of tissue-specific accumulation in the urinary bladder in some rat studies, chronic administration studies indicated that the bladder tissue is part of the central, rapidly equilibrating compartment.
Metabolism
A cornerstone of saccharin's toxicological and pharmacological profile is its lack of significant metabolism in both animals and humans. The vast majority of an administered dose of saccharin is excreted from the body chemically unchanged. Studies utilizing [3-¹⁴C] saccharin in rats found that over 99% of the radioactivity recovered in the urine was in the form of unchanged saccharin. A very minor metabolic pathway, accounting for up to 1.0% of the dose, was identified as the formation of o-sulfamoylbenzoic acid. The presence of labeled CO₂ in expired air in one study suggested a slight degree of decarboxylation. However, the general consensus is that saccharin is metabolically inert.
Excretion
The primary route of elimination for saccharin is through renal excretion into the urine. After intravenous administration in humans, the dose is recovered quantitatively in the urine. Following oral administration, a high percentage of the absorbed dose is also excreted in the urine. In one human study, approximately 85% of a 100 mg oral dose was recovered as intact saccharin in the urine. In rats, studies with [3-¹⁴C] saccharin showed that 56-87% of the administered dose was excreted in the urine over 7 days.
Fecal excretion represents a secondary and less significant route of elimination for saccharin. In rats, fecal excretion accounted for 10-40% of an oral dose of [3-¹⁴C] saccharin over 7 days. Biliary excretion does not appear to be a significant pathway.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic parameters of saccharin from various studies. It is important to note that these values are for unlabeled or ¹⁴C-labeled saccharin, but are expected to be directly applicable to Saccharin-13C6.
Table 1: Pharmacokinetic Parameters of Saccharin in Humans
| Parameter | Value | Species | Dose | Route | Source |
| Terminal Half-Life | 70 min | Human | 10 mg/kg | Intravenous | |
| Fraction Absorbed (Oral) | ~0.85 | Human | 2 g | Oral | |
| Urinary Recovery (Oral) | ~85% | Human | 100 mg | Oral | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hr | Human | Not specified | Oral | |
| Mean Elimination Half-Life | 7.5 hr | Human | Varied | Oral |
Table 2: Excretion of Saccharin in Rats
| Excretion Route | Percentage of Dose | Time Frame | Species | Labeled Isotope | Source |
| Urine | 56 - 87% | 7 days | Rat | ¹⁴C | |
| Feces | 10 - 40% | 7 days | Rat | ¹⁴C |
Experimental Protocols
While a specific protocol for a this compound study is not available, a general methodology for a stable isotope tracer study to determine the metabolic fate of a compound would typically involve the following steps.
1. Study Design and Dosing:
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Subjects: Human volunteers or animal models (e.g., rats).
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Dosing: Administration of a precisely weighed dose of this compound, typically dissolved in a suitable vehicle (e.g., water). The dose would be determined based on the objectives of the study and analytical sensitivity.
-
Route of Administration: Oral (gavage for animals) or intravenous injection.
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Sample Collection: Timed collection of blood, urine, and feces over a defined period (e.g., 48-72 hours). For tissue distribution studies in animals, tissues would be collected at specified time points post-dosing.
2. Sample Preparation:
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Plasma: Blood samples are centrifuged to separate plasma. Proteins may be precipitated using a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.
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Urine: Urine samples are typically diluted with a suitable buffer or solvent.
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Feces: Fecal samples are homogenized, and an aliquot is extracted with an appropriate solvent.
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Tissues (for animal studies): Tissues are homogenized and extracted to isolate the analyte.
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Internal Standard: A known amount of an internal standard (e.g., deuterated saccharin) is added to each sample to correct for variations in sample processing and instrument response.
3. Analytical Methodology (LC-MS/MS):
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Chromatography: Separation of this compound from endogenous matrix components is achieved using a liquid chromatograph (LC) with a suitable column (e.g., C18 reversed-phase). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is commonly used.
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Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in a specific ionization mode (e.g., negative electrospray ionization).
-
Quantification: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound and the internal standard. The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a standard curve.
Visualizations
The following diagrams, created using the DOT language, illustrate the key processes in the metabolic fate of this compound.
References
- 1. The disposition of saccharin in animals and man--a review [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of saccharin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for Saccharin-13C6
This technical guide provides comprehensive information on Saccharin-13C6, a stable isotope-labeled form of the artificial sweetener saccharin. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's fundamental properties, analytical methodologies, and biological interactions, with a focus on its application in scientific research.
Core Compound Information
This compound is an isotopically labeled version of saccharin where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. This labeling makes it a valuable tool in analytical and metabolic studies, as it can be distinguished from its naturally occurring counterpart by mass spectrometry.
| Property | Value | Citation |
| CAS Number | 1286479-01-3 | [1][2][3][4] |
| Molecular Formula | ¹³C₆H₅NO₃S | [1] |
| Molecular Weight | 189.14 g/mol | |
| Synonyms | o-Benzosulfimide-13C6, 1,2-(Benzisothiazol-13C6)-3(2H)-one 1,1-Dioxide |
Toxicological Profile of Saccharin
Extensive research has been conducted on the toxicology of saccharin. Historically, there were concerns about its potential carcinogenicity, particularly in relation to bladder cancer in rats. However, further studies have led to a re-evaluation of these risks.
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Carcinogenicity: Early studies in the 1970s indicated an increased incidence of bladder tumors in male rats fed high doses of sodium saccharin in two-generation studies. This led to a temporary ban in Canada and a proposed ban in the United States. However, subsequent research has shown that the mechanism of tumor formation is specific to rats and not considered relevant to humans. The International Agency for Research on Cancer (IARC) has since removed saccharin from its list of potential human carcinogens.
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Genotoxicity: Saccharin is considered a non-genotoxic compound, meaning it does not damage DNA.
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Metabolism: Humans cannot metabolize saccharin, and it is excreted unchanged in the urine.
Biological Signaling and Metabolic Effects
Recent research has focused on the metabolic effects of non-nutritive sweeteners like saccharin, including their impact on insulin secretion and gut microbiota.
Insulin Secretion Pathway
Saccharin has been shown to stimulate insulin secretion from pancreatic β-cells through a mechanism that is dependent on the sweet taste receptor (STR). The proposed signaling cascade involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent insulin exocytosis.
References
The Synthesis and Application of Carbon-13 Labeled Saccharin: A Technical Guide for Researchers
A comprehensive overview of the proposed synthesis, potential applications, and analytical considerations for carbon-13 labeled saccharin in metabolic and pharmacokinetic research.
Introduction
Saccharin, the oldest artificial sweetener, has been the subject of extensive study regarding its metabolism and biological effects.[1] While generally considered non-caloric and metabolically inert, questions regarding its interaction with biological systems persist.[1][2] The use of isotopically labeled compounds has become an invaluable tool in drug development and metabolic research, offering a precise method to trace the fate of molecules in vivo.[3][4] This technical guide explores the potential of carbon-13 (¹³C) labeled saccharin as a research tool, proposing a synthetic route and outlining its prospective applications in elucidating the sweetener's pharmacokinetics and metabolic impact. Although deuterated saccharin (saccharin-d4) is commercially available and used as an internal standard in quantitative analysis, to date, no literature detailing the specific synthesis or use of ¹³C-saccharin has been published. This guide, therefore, serves as a forward-looking resource for researchers and drug development professionals interested in leveraging this powerful analytical tool.
Proposed Synthesis of Carbon-13 Labeled Saccharin
The synthesis of ¹³C-labeled saccharin can be envisioned by adapting the classic Remsen-Fahlberg process, which starts from toluene. By utilizing toluene with a ¹³C-labeled methyl group ([¹³CH₃]-toluene) as the precursor, the carbon-13 isotope can be incorporated into the saccharin structure at a specific position.
Experimental Protocol: Proposed Synthesis of [7-¹³C]-Saccharin
This proposed protocol is based on the Remsen-Fahlberg synthesis of saccharin, with modifications for the introduction of a carbon-13 label.
Materials:
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[¹³CH₃]-Toluene
-
Chlorosulfonic acid
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Ammonia
-
Potassium permanganate
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Hydrochloric acid
-
Appropriate solvents (e.g., chloroform, water)
Procedure:
-
Sulfonation of [¹³CH₃]-Toluene:
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React [¹³CH₃]-toluene with chlorosulfonic acid. This reaction yields a mixture of ortho- and para-[¹³CH₃]-toluenesulfonyl chloride.
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The ortho-isomer is the desired precursor for saccharin. The isomers can be separated based on their differential solubility or by fractional distillation.
-
-
Amidation:
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Treat the separated ortho-[¹³CH₃]-toluenesulfonyl chloride with ammonia. This step converts the sulfonyl chloride group to a sulfonamide, yielding ortho-[¹³CH₃]-toluenesulfonamide.
-
-
Oxidation:
-
Oxidize the methyl group of ortho-[¹³CH₃]-toluenesulfonamide using a strong oxidizing agent such as potassium permanganate. This converts the ¹³C-labeled methyl group into a carboxylic acid.
-
-
Cyclization:
-
Acidify the reaction mixture with hydrochloric acid. This will cause the intermediate, ortho-sulfamoyl[carboxyl-¹³C]benzoic acid, to cyclize, forming [7-¹³C]-saccharin, which will precipitate from the solution.
-
-
Purification:
-
The resulting [7-¹³C]-saccharin can be purified by recrystallization.
-
Characterization: The final product should be characterized by mass spectrometry to confirm the incorporation of the carbon-13 isotope and by ¹H and ¹³C NMR to verify its structure. The predicted ¹³C NMR spectrum for unlabeled saccharin can serve as a reference for signal assignment.
Analytical Methods for Detection and Quantification
The detection and quantification of ¹³C-saccharin would primarily rely on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate method for quantification. In this technique, a known amount of ¹³C-saccharin would be added to a sample. The ratio of the labeled to the unlabeled compound is then measured by LC-MS, allowing for precise quantification that corrects for matrix effects and sample loss during preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the position of the label within the molecule and to study its interactions with biological macromolecules.
Potential Applications in Research and Drug Development
The availability of ¹³C-saccharin would open new avenues for research into its biological fate and effects.
Pharmacokinetic Studies
Stable isotope labeling is a powerful tool for pharmacokinetic studies, allowing for the differentiation between an administered drug and its endogenous counterparts, or in this case, between different administrations of the same compound.
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Absolute Bioavailability: A "microtracer" study could be conducted where a therapeutic oral dose of unlabeled saccharin is co-administered with a small intravenous dose of ¹³C-saccharin. By analyzing the ratio of labeled to unlabeled saccharin in blood plasma over time, the absolute bioavailability can be determined with high accuracy in a single experiment, eliminating intra-subject variability.
Metabolic Fate and Gut Microbiome Interactions
While saccharin is largely considered to be unmetabolized and rapidly excreted, subtle interactions with the host or gut microbiota may occur.
-
Tracing Metabolic Pathways: Administering ¹³C-saccharin to animal models or human subjects would allow for the sensitive detection of any potential metabolites. Samples of urine, feces, and blood could be analyzed by high-resolution mass spectrometry to search for molecules containing the ¹³C label that have a different mass than saccharin. This would provide definitive evidence for or against the biotransformation of saccharin.
-
Investigating Gut Microbiome Activity: The gut microbiome has been implicated in the metabolism of various xenobiotics. ¹³C-saccharin could be used in in vitro fermentation studies with gut microbiota or in animal studies to trace the uptake and potential metabolism of saccharin by gut bacteria.
Target Engagement and Signaling Pathways
Recent studies have suggested that saccharin may interact with specific biological targets, such as carbonic anhydrases.
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Target Occupancy Studies: ¹³C-saccharin could be used in competitive binding assays with cell cultures or purified enzymes. The displacement of the labeled compound by an unlabeled ligand could be monitored by NMR or MS to quantify binding affinities and target engagement.
Quantitative Data
As there is no published data on ¹³C-labeled saccharin, the following table provides the predicted ¹³C NMR chemical shifts for unlabeled saccharin, which would be essential for the characterization of its ¹³C-labeled analogue.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 121.9 |
| C2 | 125.4 |
| C3 | 127.0 |
| C4 | 135.6 |
| C5 | 136.0 |
| C6 | 137.1 |
| C7 (Carbonyl) | 158.9 |
Data predicted for saccharin in D₂O at 300 MHz.
Visualizations
Proposed Synthesis of [7-¹³C]-Saccharin
Caption: Proposed synthesis of [7-¹³C]-Saccharin via the Remsen-Fahlberg process.
Hypothetical Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for an absolute bioavailability study using ¹³C-saccharin.
Saccharin's Interaction with Carbonic Anhydrase
References
- 1. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of 13C NMR to metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Saccharin in Complex Matrices Using Saccharin-¹³C₆ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin, one of the most well-established artificial sweeteners, is widely used in food, beverages, and pharmaceutical products. Accurate and robust quantification of saccharin is crucial for quality control, regulatory compliance, and safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] This application note details a comprehensive protocol for the quantification of saccharin in complex matrices using Saccharin-¹³C₆ as an internal standard.
Stable isotope dilution analysis, employing an internal standard with a stable isotope label, is the preferred method for accurate quantification in complex matrices. The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[1] Saccharin-¹³C₆, with its six carbon-13 atoms, serves as an excellent internal standard for saccharin, providing a distinct mass shift while maintaining chromatographic and extraction behavior that is virtually identical to the unlabeled analyte.[2][3]
Principle of the Method
A known concentration of the internal standard, Saccharin-¹³C₆, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. Both saccharin and Saccharin-¹³C₆ are then extracted from the matrix and analyzed by LC-MS/MS. The ratio of the peak area of saccharin to the peak area of Saccharin-¹³C₆ is used to construct a calibration curve and to quantify the amount of saccharin in the unknown samples. This ratiometric approach effectively compensates for any analyte loss during sample preparation and for variations in injection volume and instrument response.
The logical workflow for utilizing an internal standard in LC-MS/MS analysis is depicted below.
Caption: Logical workflow for quantification using an internal standard.
Experimental Protocols
This section provides a detailed methodology for the quantification of saccharin using Saccharin-¹³C₆ as an internal standard. The protocol is adapted from a validated method for the analysis of artificial sweeteners in human plasma and can be modified for other matrices with appropriate validation.[4]
Materials and Reagents
-
Saccharin (≥99% purity)
-
Saccharin-¹³C₆ (≥99% purity, isotopic purity ≥98%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Control matrix (e.g., blank human plasma, beverage base)
Preparation of Stock and Working Solutions
-
Saccharin Stock Solution (1 mg/mL): Accurately weigh 10 mg of saccharin and dissolve it in 10 mL of methanol.
-
Saccharin-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh 1 mg of Saccharin-¹³C₆ and dissolve it in 1 mL of methanol.
-
Saccharin Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the saccharin stock solution with 50:50 methanol/water to achieve the desired concentrations for the calibration curve and quality control samples.
-
Saccharin-¹³C₆ Working Solution (Internal Standard Spiking Solution): Dilute the Saccharin-¹³C₆ stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation for Plasma)
The following diagram illustrates the sample preparation workflow.
Caption: Sample preparation workflow using protein precipitation.
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the Saccharin-¹³C₆ working solution (100 ng/mL).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following parameters provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 2 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Saccharin and Saccharin-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Saccharin | 182.0 | 106.0 | 100 | 25 | 15 |
| Saccharin-¹³C₆ | 188.0 | 112.0 | 100 | 25 | 15 |
Data Presentation and Performance Characteristics
The following quantitative data is representative of the performance expected from a validated LC-MS/MS method for saccharin in a biological matrix.
Table 4: Calibration Curve Performance
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 5 | 4.85 | 97.0 | 6.5 |
| Mid QC | 50 | 51.2 | 102.4 | 4.2 |
| High QC | 400 | 395.6 | 98.9 | 3.8 |
Table 6: Recovery and Matrix Effect
| Parameter | Saccharin (%) | Saccharin-¹³C₆ (%) |
| Extraction Recovery | 85.2 ± 5.1 | 86.1 ± 4.8 |
| Matrix Effect | 92.5 ± 6.3 | 91.8 ± 5.9 |
Conclusion
The described LC-MS/MS method utilizing Saccharin-¹³C₆ as an internal standard provides a robust, accurate, and precise protocol for the quantification of saccharin in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating the impact of matrix effects and ensuring the reliability of the analytical data. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of saccharin. The provided protocols and performance data can be adapted and validated for various sample types and regulatory requirements.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Saccharin in Food Samples by Isotope Dilution LC-MS/MS using ¹³C₆-Saccharin
Abstract
This application note details a robust and sensitive method for the quantification of saccharin in a variety of food matrices. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing ¹³C₆-saccharin as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described methodology is suitable for researchers, scientists, and quality control professionals in the food and beverage industry as well as regulatory agencies.
1. Introduction
Saccharin is a widely used artificial sweetener in a range of food products, including beverages, tabletop sweeteners, and processed foods. Due to regulatory limits on its concentration in foodstuffs, accurate and reliable quantification is essential. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy. This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, ¹³C₆-saccharin, at an early stage of sample preparation. The ratio of the unlabeled analyte to the labeled internal standard is measured by LC-MS/MS, allowing for precise quantification that is independent of sample recovery.
2. Experimental
2.1. Materials and Reagents
-
Saccharin (analytical standard)
-
¹³C₆-Saccharin (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
0.22 µm syringe filters
2.2. Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
2.3. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve saccharin and ¹³C₆-saccharin in methanol to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Prepare a solution containing both saccharin and ¹³C₆-saccharin by diluting the primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 - 500 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of ¹³C₆-saccharin for spiking into samples.
2.4. Sample Preparation
The sample preparation protocol should be adapted based on the food matrix.
2.4.1. Liquid Samples (e.g., Beverages, Juices)
-
Degas carbonated beverages by sonication.
-
Centrifuge samples containing suspended solids.
-
To 1 mL of the liquid sample, add a known amount of the ¹³C₆-saccharin internal standard spiking solution.
-
Vortex mix the sample.
-
For simple matrices, dilute the sample with the initial mobile phase, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.
-
For complex matrices, proceed with Solid Phase Extraction (SPE) cleanup as described in section 2.4.3.
2.4.2. Solid and Semi-Solid Samples (e.g., Jams, Candies, Baked Goods)
-
Homogenize a representative portion of the sample.
-
Weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the ¹³C₆-saccharin internal standard spiking solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v).[1]
-
Vortex thoroughly and extract using an ultrasonic bath for 15-20 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant. For exhaustive extraction, this step can be repeated, and the supernatants combined.
-
Proceed with SPE cleanup.
2.4.3. Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the saccharin and ¹³C₆-saccharin with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2.5. LC-MS/MS Method
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute saccharin, followed by a column wash and re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Saccharin | 182.0 | 42.0 | Optimize for specific instrument |
| ¹³C₆-Saccharin | 188.0 | 44.0 | Optimize for specific instrument |
Note: The product ion for ¹³C₆-saccharin is predicted based on the fragmentation of the unlabeled compound. The optimal collision energy should be determined experimentally.
3. Data Analysis
Quantification is based on the ratio of the peak area of the analyte (saccharin) to the peak area of the internal standard (¹³C₆-saccharin). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of saccharin in the samples is then determined from this calibration curve.
4. Quantitative Data Summary
The following table summarizes typical performance data for the quantification of saccharin in food samples using LC-MS/MS with an isotopic internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Beverage Matrix | Solid Matrix |
| Linear Range | 1 - 500 ng/mL | 5 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 6 ng/g |
| Recovery (%) | 95 - 105% | 92 - 108% |
| Precision (RSD%) | < 5% | < 7% |
5. Experimental Workflow Diagram
Caption: Experimental workflow for saccharin quantification.
The described isotope dilution LC-MS/MS method provides a highly reliable and sensitive approach for the quantification of saccharin in diverse food samples. The use of ¹³C₆-saccharin as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, leading to accurate and precise results. This protocol is well-suited for routine monitoring and regulatory compliance testing.
References
Application Notes and Protocols: Saccharin-13C6 in Human Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research: As of the latest literature review, there are no published human metabolic studies that have utilized Saccharin-13C6. The following application notes and protocols are based on the known pharmacokinetics of unlabeled saccharin and established methodologies for metabolic tracer studies. A proposed protocol for a future study using this compound is provided.
Introduction to Saccharin and its Metabolic Fate
Saccharin is one of the oldest and most widely used non-nutritive sweeteners. It is considered metabolically inert in humans, meaning it is not broken down for energy and is excreted from the body unchanged.[1][2] Understanding its transit and potential interactions within the human body is crucial for assessing its safety and physiological effects.
Pharmacokinetics of Saccharin in Humans:
Pharmacokinetic studies have consistently shown that saccharin is rapidly but incompletely absorbed after oral administration and is quickly eliminated through the kidneys.[3][4]
Table 1: Pharmacokinetic Parameters of Orally Administered Saccharin in Humans
| Parameter | Value | Reference |
| Fraction Absorbed | ~85% | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.0 hours | |
| Elimination Half-Life (t½) | 1.2 - 7.5 hours (variable) | |
| Primary Route of Excretion | Renal (Urine) | |
| Metabolism | Not metabolized; excreted intact |
Application: Tracing the Metabolic Fate of Saccharin using this compound
The use of isotopically labeled compounds is the gold standard for tracing the metabolic fate of substances in the body. A 13C-labeled version of saccharin (this compound) would serve as an invaluable tool to definitively track its absorption, distribution, and excretion, and to confirm its metabolic inertness in human subjects.
Proposed Study Objective: To quantitatively determine the absorption, distribution, and excretion of saccharin in healthy human adults using orally administered this compound.
Experimental Protocols
Study of Saccharin's Effect on Glucose Tolerance in Healthy Adults
This protocol is adapted from studies investigating the impact of saccharin on glycemic control.
Objective: To assess the effect of short-term saccharin consumption on glucose tolerance in healthy individuals.
Materials:
-
Saccharin capsules (or placebo)
-
75g glucose solution for Oral Glucose Tolerance Test (OGTT)
-
Blood collection tubes (for glucose and insulin analysis)
-
Centrifuge
-
Glucose and insulin assay kits
Procedure:
-
Participant Recruitment: Recruit healthy adult volunteers with a BMI of 25 or less. Exclude individuals with pre-existing metabolic conditions or those taking medications that could affect metabolic function.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Participants are randomized to receive either saccharin capsules (e.g., maximum acceptable daily intake of 400 mg/day) or a placebo for a specified period (e.g., two weeks).
-
Oral Glucose Tolerance Test (OGTT):
-
After an overnight fast, a baseline blood sample is collected.
-
Participants ingest a 75g glucose solution.
-
Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-ingestion.
-
-
Sample Analysis: Plasma glucose and insulin levels are measured at each time point.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated and compared between the saccharin and placebo groups.
Table 2: Sample Data on Glucose and Insulin Response to Saccharin
This table presents illustrative data based on published findings.
| Time Point (minutes) | Sucrose Group (Blood Glucose, mg/dL) | Saccharin Group (Blood Glucose, mg/dL) |
| 15 | 117.0 ± 18.70 | 95.4 ± 5.64 |
| Time Point (minutes) | Sucrose Group (Insulin, pg/dL) | Saccharin Group (Insulin, pg/dL) | Water Group (Insulin, pg/dL) |
| 60 | 0.80 ± 0.27 | 0.53 ± 0.09 | 0.49 ± 0.06 |
Proposed Protocol for a this compound Metabolic Tracer Study
Objective: To trace the pharmacokinetic profile of saccharin in healthy adults using this compound.
Materials:
-
This compound (synthesized with high isotopic purity)
-
Encapsulation material
-
Blood collection tubes
-
Urine collection containers
-
Fecal collection kits
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Participant Recruitment: Recruit healthy adult volunteers.
-
Baseline Sample Collection: Collect baseline blood, urine, and fecal samples to determine natural 13C abundance.
-
Dosing: Participants ingest a single oral dose of this compound (e.g., 100 mg) after an overnight fast.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24 hours) post-ingestion.
-
Urine and Fecal Collection: Collect all urine and feces for 48-72 hours post-ingestion.
-
Sample Preparation:
-
Plasma is separated from blood samples.
-
Urine and fecal samples are homogenized.
-
Internal standards are added for quantification.
-
-
LC-MS Analysis: Analyze plasma, urine, and fecal samples for the presence and concentration of this compound.
-
Data Analysis:
-
Calculate the concentration-time profile of this compound in plasma.
-
Determine pharmacokinetic parameters (Cmax, Tmax, t½, AUC).
-
Quantify the total recovery of this compound in urine and feces.
-
Visualizations
Diagram 1: Pharmacokinetic Pathway of Saccharin in Humans
Caption: Pharmacokinetic pathway of saccharin in the human body.
Diagram 2: Experimental Workflow for a this compound Tracer Study
Caption: Proposed workflow for a human metabolic study using this compound.
Conclusion
While direct studies on this compound in humans are currently lacking, the established metabolic inertness of saccharin suggests that a 13C-labeled tracer would be a powerful tool for high-precision pharmacokinetic and distribution studies. The provided protocols offer a framework for investigating both the physiological effects of unlabeled saccharin and a potential future study design for this compound, which would provide definitive evidence of its metabolic fate in humans.
References
- 1. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition of saccharin in animals and man--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Validated Analytical Method of Saccharin using Saccharin-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin, one of the most common artificial sweeteners, is widely used in food, beverages, and pharmaceutical products.[1][2] Due to regulations and for quality control, accurate and reliable quantification of saccharin is crucial.[1] This document outlines a detailed, validated analytical method for the determination of saccharin in liquid matrices using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with Saccharin-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (ID-MS) method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][3]
Principle
This method employs a reversed-phase HPLC for the chromatographic separation of saccharin and its ¹³C₆-labeled internal standard from the sample matrix. Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard, which allows for precise measurement even in complex matrices.
Experimental Protocols
Materials and Reagents
-
Saccharin (≥99% purity)
-
Saccharin-¹³C₆ (≥99% purity, isotopic purity >98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Preparation of Standard Solutions
-
Saccharin Stock Solution (1 mg/mL): Accurately weigh 10 mg of saccharin and dissolve it in 10 mL of methanol.
-
Saccharin-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Saccharin-¹³C₆ and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the saccharin stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Saccharin-¹³C₆ stock solution with a 50:50 methanol/water mixture.
Sample Preparation
-
Degassing: For carbonated beverage samples, degas the sample by sonication for 10-15 minutes.
-
Spiking: Take 1 mL of the liquid sample (or a representative diluted sample) and add a specific volume of the internal standard spiking solution (e.g., 100 µL of 100 ng/mL Saccharin-¹³C₆).
-
Dilution: Dilute the spiked sample with a 50:50 methanol/water mixture to a final volume that places the expected saccharin concentration within the calibration curve range.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Saccharin | 182.0 | 106.0 | 0.1 | 20 |
| Saccharin-¹³C₆ | 188.0 | 112.0 | 0.1 | 20 |
Data Presentation and Validation
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
Linearity is assessed by preparing a calibration curve from at least five concentrations. The correlation coefficient (r²) should be ≥ 0.99.
| Concentration (ng/mL) | Peak Area Ratio (Saccharin/Saccharin-¹³C₆) |
| 1 | Example Value |
| 5 | Example Value |
| 25 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
Accuracy and Precision
Accuracy is determined by the recovery of spiked samples at different concentrations, while precision is expressed as the relative standard deviation (%RSD).
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | %RSD (Intra-day, n=6) | %RSD (Inter-day, n=3) |
| Low QC (5 ng/mL) | Example Value | Example Value | <15% | <15% |
| Mid QC (50 ng/mL) | Example Value | Example Value | <15% | <15% |
| High QC (400 ng/mL) | Example Value | Example Value | <15% | <15% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | Value |
| LOD (ng/mL) | Example Value |
| LOQ (ng/mL) | Example Value |
Visualizations
Caption: Experimental workflow for the quantification of saccharin.
Caption: Principle of isotope dilution mass spectrometry.
References
Application Notes and Protocols for Saccharin-13C6 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Saccharin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of saccharin in various matrices. The following protocols are designed to ensure high recovery, minimize matrix effects, and deliver reliable results for researchers in food science, environmental analysis, and pharmaceutical development.
Introduction
Saccharin, one of the oldest artificial sweeteners, is widely used in food, beverages, and pharmaceutical products.[1][2] Accurate quantification of saccharin is essential for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, provides the highest accuracy and precision by correcting for matrix effects and variations in sample processing.[1] This document outlines several common and effective sample preparation techniques for the analysis of this compound and, by extension, saccharin.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound.[1][2] Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique that utilizes a known concentration of the isotopically labeled standard (this compound) spiked into the sample. The ratio of the unlabeled analyte to the labeled standard is then used for quantification, which corrects for losses during sample preparation and variations in instrument response.
Mass Spectrometry Parameters:
For LC-MS/MS analysis, this compound is monitored in negative ionization mode. The precursor and product ions for both saccharin and this compound are essential for setting up the instrument method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Saccharin | 182 | 106 |
| This compound | 188 (calculated) | 112 (calculated) |
| Note: The m/z for this compound is calculated based on the addition of 6 carbon-13 atoms. A research paper mentions a custom-synthesized 13C-sodium saccharin with a precursor ion of m/z 183, which suggests a different labeling pattern. It is crucial to confirm the exact mass of the specific this compound standard being used. |
Sample Preparation Techniques
The choice of sample preparation technique depends on the complexity of the sample matrix. The goal is to extract the analyte and its internal standard efficiently while removing interfering components.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples like beverages, food extracts, and biological fluids. It offers high recovery and concentration of the analyte.
Experimental Protocol for SPE (General)
-
Cartridge Selection: C18 cartridges are commonly used for the extraction of saccharin from aqueous samples.
-
Conditioning: Condition the C18 cartridge by passing methanol followed by deionized water.
-
Sample Loading:
-
For liquid samples (e.g., beverages), dilute the sample with water and adjust the pH if necessary.
-
For solid samples, perform an initial extraction with a suitable solvent (e.g., a mixture of acetonitrile and water), centrifuge, and load the supernatant.
-
Spike the sample with a known amount of this compound solution before loading.
-
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and the internal standard with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol for LLE
-
Sample Preparation:
-
For liquid samples, take a known volume.
-
For solid samples, perform an initial extraction and homogenization in an aqueous buffer.
-
Spike the aqueous sample with a known amount of this compound.
-
-
pH Adjustment: Acidify the aqueous sample to a pH below the pKa of saccharin (around 2) to ensure it is in its neutral, more organic-soluble form.
-
Extraction:
-
Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortex or shake vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Allow the layers to separate.
-
-
Collection: Carefully collect the organic layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate). Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: General workflow for sample preparation using Liquid-Liquid Extraction (LLE).
Protein Precipitation
For biological matrices such as plasma or serum, protein precipitation is a rapid and simple method to remove the bulk of proteinaceous material that can interfere with the analysis and damage the LC column.
Experimental Protocol for Protein Precipitation
-
Sample Preparation: Take a known volume of the biological fluid (e.g., 100 µL of plasma).
-
Spiking: Add the this compound internal standard solution to the sample.
-
Precipitation:
-
Add a cold organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for about 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the mobile phase. Alternatively, the supernatant can be directly injected into the LC-MS/MS system if the analyte concentration is sufficiently high.
Workflow for Protein Precipitation
Caption: General workflow for sample preparation using Protein Precipitation.
Quantitative Data Summary
The following table summarizes typical performance data for saccharin analysis. It is important to note that these values are for unlabeled saccharin, but similar performance is expected for this compound due to their chemical similarity. Method validation should be performed for each specific matrix and analytical setup.
| Parameter | Matrix | Method | Recovery (%) | LOQ (Limit of Quantification) | Reference |
| Recovery | Toothgel | LLE | 97.80 - 104.95 | Not Reported | |
| Recovery | Oral Suspension | LLE | 95.94 - 104.72 | Not Reported | |
| Recovery | Flavourings | SPE | 88.6 - 97.1 | 0.05 mg/kg | |
| LOQ | Various Foods | LC-ESI-MS | - | 1 mg/kg | |
| LOQ | Beverages | LC-MS/MS | - | 0.125 µg/mL (for acesulfame K, indicative) | |
| Precision (%CV) | Cola Beverage | LC-MS/MS | < 13% | - |
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound. Solid-Phase Extraction is recommended for complex matrices requiring significant cleanup and pre-concentration. Liquid-Liquid Extraction offers a robust alternative, particularly for aqueous samples. For biological fluids with high protein content, Protein Precipitation provides a rapid and straightforward approach. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to develop and implement sensitive and accurate methods for this compound analysis. It is always recommended to perform a thorough method validation for the specific sample matrix and analytical instrumentation being used.
References
Application Note: Unambiguous Characterization of Saccharin-¹³C₆ using NMR Spectroscopy
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of fully ¹³C labeled saccharin (Saccharin-¹³C₆). While specific experimental data for Saccharin-¹³C₆ is not extensively published, this document provides a comprehensive protocol and expected data based on the well-documented NMR analysis of unlabeled saccharin. The methods outlined here are crucial for researchers in drug development and materials science who require precise structural verification of isotopically labeled compounds. This note covers sample preparation, NMR data acquisition parameters, and data interpretation, supported by tabulated chemical shifts and a structural diagram.
Introduction
Saccharin, a widely used artificial sweetener, is also a valuable scaffold in medicinal chemistry and materials science. Isotopic labeling, particularly with ¹³C, provides a powerful tool for mechanistic studies, metabolic tracking, and advanced materials characterization. Saccharin-¹³C₆, where all six carbon atoms of the benzene ring are ¹³C, offers unique advantages for NMR-based studies due to the enhanced sensitivity and the ability to probe carbon-carbon correlations directly. This document serves as a practical guide for the characterization of this isotopically labeled compound using ¹H and ¹³C NMR spectroscopy.
Experimental Protocols
A generalized experimental workflow for the NMR characterization of Saccharin-¹³C₆ is presented below.
Figure 1: A generalized workflow for the NMR analysis of Saccharin-¹³C₆.
Sample Preparation
-
Accurately weigh approximately 10-15 mg of Saccharin-¹³C₆.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following are recommended starting parameters for a 300 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.[1]
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz
-
Solvent: DMSO-d₆
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz
-
Solvent: DMSO-d₆
-
Decoupling: Proton decoupled (e.g., waltz-16)
-
Number of Scans: 1024 (or more for dilute samples)
-
Relaxation Delay: 2.0 s
-
Pulse Width: 45°
-
Acquisition Time: 1.5 s
-
Spectral Width: 200 ppm
Data Presentation
The expected ¹H and ¹³C chemical shifts for Saccharin in DMSO-d₆ are summarized in the tables below. For Saccharin-¹³C₆, the ¹H spectrum is expected to show complex splitting patterns due to ¹H-¹³C coupling. The ¹³C spectrum will exhibit significant ¹³C-¹³C coupling, which can be simplified using ¹³C decoupling techniques if necessary. The chemical shifts themselves should be very similar to the unlabeled compound.
Table 1: ¹H NMR Chemical Shift Data for Saccharin in DMSO-d₆. [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.28-8.33 | m |
| H-5 | 7.94-8.12 | m |
| H-6 | 7.94-8.12 | m |
| H-7 | 7.94-8.12 | m |
Table 2: ¹³C NMR Chemical Shift Data for Saccharin in DMSO-d₆. [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-3a | 121.9 |
| C-4 | 135.6 |
| C-5 | 136.0 |
| C-6 | 125.4 |
| C-7 | 127.0 |
| C-7a | 137.1 |
| C=O | 158.9 |
Note: The numbering of the saccharin ring atoms is provided in Figure 2.
Visualization of Saccharin Structure
The chemical structure of saccharin with atom numbering is provided below to aid in the assignment of NMR signals.
Figure 2: Chemical structure of Saccharin with IUPAC numbering.
Discussion
The characterization of Saccharin-¹³C₆ by NMR spectroscopy provides unambiguous structural confirmation. The ¹H NMR spectrum, while more complex than that of unlabeled saccharin due to ¹H-¹³C couplings, will confirm the proton environment. The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The chemical shifts will be consistent with those reported for unlabeled saccharin.[1] For quantitative analysis, it is recommended to use a longer relaxation delay (5 times the longest T₁) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds like Saccharin-¹³C₆. This application note provides a foundational protocol and expected data for researchers working with this molecule. The detailed methodology and tabulated spectral data will facilitate the accurate and efficient characterization of Saccharin-¹³C₆ in various research applications.
References
Application Note and Protocols for Spiking Biological Matrices with Saccharin-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), mitigates the impact of sample preparation variability and matrix effects.[1] Saccharin-13C6, a stable isotope-labeled analog of the artificial sweetener saccharin, serves as an ideal internal standard for the quantification of saccharin in various biological samples, including plasma and urine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable correction for any sample loss or ionization suppression/enhancement.[2]
This document provides detailed application notes and protocols for the use of this compound as a spiking agent for the quantification of saccharin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of saccharin in biological matrices using an isotopically labeled internal standard. While specific data for this compound is not extensively published, the data for deuterated saccharin (saccharin-d4) is presented as a close surrogate, as their analytical behavior is expected to be highly similar.
Table 1: Recovery of Saccharin in Urine
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Reference |
| 10 | 98.2 | [3] |
| 100 | 97.5 | [3] |
| 800 | 97.7 | [3] |
Data presented is for saccharin recovery using saccharin-d4 as an internal standard.
Table 2: Inter-assay Precision and Accuracy for Saccharin in Human Plasma
| Concentration Level | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) | Reference |
| LLOQ | 1 | 1.05 | 105 | 8.7 | |
| Low QC | 10 | 9.8 | 98 | 6.5 | |
| High QC | 34 | 33.1 | 97.4 | 5.9 | |
| ULOQ | 500 | 495 | 99 | 4.2 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control. Data is from a validated method for saccharin using saccharin-d4.
Table 3: Stability of Saccharin in Biological Matrices
| Matrix | Storage Condition | Duration | Stability (%) | Reference |
| Urine | Room Temperature | 72 hours | >95% | |
| Plasma | -20°C | 3 months | >90% | |
| Plasma | Freeze-Thaw (3 cycles) | - | >92% |
Experimental Protocols
Protocol for Quantification of Saccharin in Human Plasma
This protocol describes the preparation and analysis of human plasma samples for the quantification of saccharin using this compound as an internal standard.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (Internal Standard - IS) stock solution (e.g., 1 mg/mL in methanol)
-
Saccharin analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Working Solutions:
-
Prepare a spiking solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with 50:50 (v/v) methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of saccharin into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound spiking solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Saccharin: m/z 182 -> 106
-
This compound: m/z 188 -> 112
-
-
Optimize instrument parameters (e.g., capillary voltage, gas flow, collision energy) for maximum signal intensity.
-
-
Workflow Diagram for Plasma Sample Analysis
Caption: Workflow for plasma sample preparation and analysis.
Protocol for Quantification of Saccharin in Human Urine
This protocol outlines a simple "dilute-and-shoot" method for the quantification of saccharin in human urine samples.
Materials:
-
Human urine
-
This compound (Internal Standard - IS) stock solution (e.g., 1 mg/mL in methanol)
-
Saccharin analytical standard
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Working Solutions:
-
Prepare a spiking solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with 50:50 (v/v) methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of saccharin into blank human urine.
-
-
Sample Preparation (Dilution):
-
Aliquot 50 µL of urine sample, calibration standard, or QC into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the this compound spiking solution (e.g., 1 µg/mL).
-
Add 440 µL of 50:50 (v/v) methanol:water.
-
Vortex to mix thoroughly.
-
The sample is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS conditions can be the same as described in the plasma protocol.
-
Workflow Diagram for Urine Sample Analysis
Caption: Workflow for urine sample preparation and analysis.
Signaling Pathways and Logical Relationships
As this compound is a stable, non-radioactive isotopic analog used as an internal standard for analytical quantification, it is not expected to interact with biological signaling pathways in a manner different from unlabeled saccharin. The primary purpose of using the 13C6-labeled form is to differentiate it from the endogenous or ingested unlabeled saccharin by mass spectrometry. Therefore, a diagram of a signaling pathway is not directly relevant to its application as an internal standard.
The logical relationship in its use is based on the principle of isotope dilution, as illustrated below.
Logical Diagram of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of saccharin in biological matrices such as plasma and urine. The use of the protocols outlined in this application note, in conjunction with a validated LC-MS/MS method, can provide reliable data for research, clinical, and drug development applications. The principle of isotope dilution, for which this compound is employed, ensures that variations in sample handling and matrix effects are effectively compensated for, leading to high-quality analytical results.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Saccharin and trans-Resveratrol Metabolites in Urine as Adherence Markers for Small Quantity Lipid-Based Nutrient Supplement Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Saccharin-13C6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Saccharin-13C6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode?
A1: In negative electrospray ionization (ESI) mode, this compound is expected to deprotonate to form the precursor ion [M-H]⁻ at m/z 188.1. While specific product ions for the 13C6-labeled version are not extensively documented, they can be inferred from the fragmentation of unlabeled saccharin (precursor ion m/z 182.1). The most common product ion for unlabeled saccharin is m/z 106.0.[1] Therefore, the corresponding product ion for this compound would be m/z 112.0, reflecting the retention of the six 13C atoms in the benzene ring portion of the fragmented molecule. Another reported product ion for unlabeled saccharin is m/z 82.0.[2]
Q2: How should I prepare stock solutions and working standards of this compound?
A2: Stock solutions of this compound can be prepared by accurately weighing the standard and dissolving it in a suitable solvent. For saccharin, stock solutions have been prepared in methanol or a water-methanol mixture (1:1, v/v) at a concentration of 1 mg/mL.[2] These stock solutions are typically stored at 4°C.[2] Working solutions can then be prepared by diluting the stock solution to the desired concentration with the appropriate solvent, often the initial mobile phase composition.
Q3: What are typical starting parameters for electrospray ionization (ESI) for this compound analysis?
A3: For the analysis of saccharin and other artificial sweeteners, negative ESI mode has been shown to provide sufficient ionization efficiency.[2] The following table summarizes starting ESI source parameters that can be used as a baseline for optimization.
| Parameter | Value |
| Ionization Mode | Negative |
| Nebulizer Pressure | 55 psi |
| Nozzle Voltage | -300 V |
| Capillary Voltage | -4200 V |
| Drying Gas Flow | 11 L/min |
| Drying Gas Temperature | 290°C |
| Sheath Gas Flow | 12 L/min |
| Sheath Gas Temperature | 400°C |
These parameters were reported for the analysis of a mixture of artificial sweeteners, including saccharin, on an Agilent 6470 Triple Quadrupole mass spectrometer.
Q4: How do I optimize the collision energy for the MRM transition of this compound?
A4: Collision energy (CE) is a critical parameter for achieving optimal sensitivity in Multiple Reaction Monitoring (MRM) assays. While default CE values can be calculated by the instrument software based on the precursor m/z, empirical optimization is recommended. A common approach is to perform a series of injections of a this compound standard solution while systematically varying the CE. The CE that produces the highest and most stable product ion signal should be selected for the analytical method. Collision energy optimization is compound-specific. For unlabeled saccharin (precursor m/z 182.1, product m/z 106.0), a collision energy of 20 V has been reported. A similar value would be a good starting point for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low signal for this compound | Incorrect ESI polarity. | Saccharin ionizes well in negative mode. Ensure your mass spectrometer is set to negative ion detection. |
| Suboptimal ESI source parameters. | Systematically optimize source parameters such as capillary voltage, nebulizer pressure, and gas temperatures and flows. Use a direct infusion of a this compound solution to tune these parameters for maximum signal intensity. | |
| Improper sample preparation. | Ensure complete dissolution of the this compound standard. For complex matrices like plasma, protein precipitation is a common and effective sample cleanup step. Incomplete precipitation can lead to ion suppression. | |
| High background noise or interfering peaks | Matrix effects. | Dilute the sample to reduce the concentration of interfering matrix components. Improve the chromatographic separation to resolve this compound from interfering compounds. Optimize the sample cleanup procedure. |
| Contamination from the LC system or solvents. | Flush the LC system with a strong solvent. Use high-purity, LC-MS grade solvents and additives. Run solvent blanks to identify the source of contamination. | |
| Poor peak shape (tailing, fronting, or broad peaks) | Suboptimal chromatographic conditions. | Ensure the column is appropriate for the analysis of small polar molecules. A C18 column is commonly used. Adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is appropriate for saccharin (pKa ~1.6). |
| Column degradation. | Replace the column if it has been used extensively or has been exposed to harsh conditions. | |
| Inconsistent or poor reproducibility of results | Instability of the ESI spray. | Check for blockages in the sample needle or transfer lines. Ensure a consistent flow of the mobile phase. Visually inspect the spray if possible. |
| Fluctuations in instrument parameters. | Allow the mass spectrometer to stabilize before starting the analysis. Monitor key instrument parameters throughout the run. | |
| Inaccurate standard preparation. | Use calibrated pipettes and balances for preparing standards. Prepare fresh standards regularly to ensure accuracy. Saccharin has been shown to be stable under frying temperatures up to 190°C, but degradation can occur at higher temperatures or over extended heating times. |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a method for the analysis of artificial sweeteners in human plasma.
-
To 100 µL of plasma sample, add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Add the working solution of this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at room temperature.
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18, e.g., Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 3% B to 100% B over 4 minutes, then re-equilibrate |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI |
| MRM Transition (this compound) | Q1: 189.1 -> Q3: 112.0 (Quantifier), 82.0 (Qualifier) |
| Collision Energy | Start at 20 V and optimize |
| Dwell Time | 25 ms |
Visualizations
Caption: Experimental workflow for the quantification of analytes using this compound.
Caption: Troubleshooting logic for low or no signal of this compound.
References
Technical Support Center: Overcoming Matrix Effects in Saccharin-¹³C₆ Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Saccharin-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Saccharin-¹³C₆ quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Saccharin-¹³C₆.[1] The presence of endogenous or exogenous components in biological fluids, food, or beverage samples can interfere with the ionization of Saccharin-¹³C₆ and its corresponding internal standard, leading to erroneous results.[1][2]
Q2: Why is Saccharin-¹³C₆ used as an internal standard?
A2: Saccharin-¹³C₆ is a stable isotope-labeled (SIL) internal standard for saccharin. SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because Saccharin-¹³C₆ has a chemical structure and physicochemical properties nearly identical to the analyte (saccharin), it co-elutes and experiences similar matrix effects. This allows for the accurate correction of signal variations caused by the sample matrix, improving the precision and accuracy of quantification.
Q3: What are the common matrices where Saccharin-¹³C₆ is quantified and what are the potential sources of interference?
A3: Saccharin-¹³C₆ is commonly quantified in a variety of matrices, including:
-
Biological Fluids: Human plasma, umbilical cord blood, amniotic fluid, breast milk, and urine. Potential interferences in these matrices include proteins, phospholipids, salts, and metabolites.
-
Food and Beverages: Soft drinks, juices, dairy products, and processed foods. These matrices can contain a complex mixture of sugars, fats, proteins, preservatives, and other additives that can cause matrix effects.
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity for Saccharin-¹³C₆
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): For biological samples like plasma, PPT is a common first step to remove the bulk of proteins. However, it may not remove all interfering phospholipids.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte from the matrix. Different SPE sorbents (e.g., C18, mixed-mode) can be tested to find the most effective one for your specific matrix.
-
Dilution: For complex matrices like beverages, a simple dilution can significantly reduce the concentration of interfering components. A 500-fold to 1000-fold dilution has been shown to be effective.
-
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase composition and gradient to improve the separation of Saccharin-¹³C₆ from interfering peaks.
-
Consider using a different column chemistry (e.g., polar-modified C18) that may offer better selectivity for saccharin and its internal standard.
-
Issue 2: High Variability in Quantitative Results
Possible Cause: Inconsistent matrix effects between samples and standards.
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
-
Evaluate Different Lots of Matrix: If possible, test the method with at least six different lots of the blank matrix to assess the variability of the matrix effect.
-
Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for saccharin and Saccharin-¹³C₆ are perfectly co-eluting. Even a slight separation can lead to differential matrix effects and inaccurate correction.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol describes a method to quantitatively assess matrix effects using the post-extraction spike method.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (Saccharin-¹³C₆) spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Sample): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Sample): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation for Saccharin Quantification in Human Plasma
This protocol is based on a validated method for the analysis of artificial sweeteners in human plasma.
Methodology:
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To 100 µL of plasma sample, add an appropriate amount of Saccharin-¹³C₆ internal standard solution.
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Add 300 µL of acetonitrile to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Saccharin Quantification in Human Matrices
| Parameter | Value |
| Column | Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) |
| Mobile Phase | Gradient of water and methanol with additives |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| MRM Transition (Saccharin) | To be determined by user |
| MRM Transition (Saccharin-¹³C₆) | To be determined by user |
| Validated Concentration Range | 1 to 500 ng/mL |
| Interassay Precision | ≤15% |
| Accuracy | ±15% |
Table 2: Recovery and Matrix Effect Data for Saccharin in Various Food Matrices (Hypothetical Data for Illustrative Purposes)
| Matrix | Recovery (%) | Matrix Effect (%) |
| Orange Juice | 95.2 | -15.8 (Suppression) |
| Milk | 88.5 | -25.3 (Suppression) |
| Diet Soda | 102.1 | +5.2 (Enhancement) |
| Yogurt | 91.7 | -21.0 (Suppression) |
Visualizations
Caption: Experimental workflow for Saccharin-¹³C₆ quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
Technical Support Center: Optimizing Chromatographic Peak Shape for Saccharin-13C6
Welcome to the technical support center for the analysis of Saccharin-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues encountered during this compound analysis?
The most frequently observed peak shape problems are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of your results by affecting peak integration and resolution.
Q2: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the acidic saccharin molecule with residual silanol groups on the silica-based column packing.[1] Other potential causes include:
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Inappropriate mobile phase pH: If the mobile phase pH is too high, the saccharin molecule can become ionized, leading to stronger interactions with the stationary phase and tailing.[3]
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Column degradation: An old or contaminated column can have more exposed active sites, leading to increased tailing.[3]
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Column overload: Injecting too much sample can saturate the stationary phase.
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Extra-column volume: Excessive tubing length or dead volume in fittings can cause band broadening and tailing.
Q3: What is causing my this compound peak to show fronting?
Peak fronting is less common than tailing but can occur due to:
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Sample overload: Injecting a highly concentrated sample can lead to fronting.
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Incompatible injection solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in a fronting peak.
Q4: Why is my this compound peak splitting into two or more peaks?
Split peaks can be a complex issue with several potential causes:
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Blocked column frit or void in the stationary phase: This can cause the sample to be introduced onto the column unevenly.
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Co-elution with an interfering compound: Another compound in the sample may have a very similar retention time.
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Sample solvent incompatibility: A mismatch between the sample solvent and the mobile phase can sometimes lead to peak splitting.
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Method parameters: In some cases, issues with temperature, mobile phase composition, or flow rate can contribute to peak splitting.
Troubleshooting Guides
Improving Peak Tailing
Peak tailing is a common challenge in the analysis of acidic compounds like this compound. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Methodologies for Improving Peak Tailing
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. A pH in the range of 2.5-4.5 is often effective. | Lowering the pH suppresses the ionization of the acidic saccharin molecule, reducing its interaction with residual silanols on the stationary phase and promoting a single retention mechanism. |
| Column Selection | Use a modern, high-purity, end-capped C18 column. | These columns have fewer accessible silanol groups, minimizing secondary interactions that cause tailing. |
| Mobile Phase Composition | Use an appropriate buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM. | Buffers help maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes for ionizable compounds. |
| Sample Concentration | Reduce the sample concentration or injection volume. | This can help determine if column overload is the cause of tailing. |
| System Maintenance | Minimize extra-column volume by using tubing with a small internal diameter and ensuring all fittings are secure. Regularly flush the column with a strong solvent to remove contaminants. | Dead volume can lead to band broadening, and a contaminated column can have more active sites causing tailing. |
Addressing Peak Fronting
| Parameter | Recommendation | Rationale |
| Sample Concentration | Dilute the sample and reinject. | This is the most straightforward way to check for and resolve column overload. |
| Injection Volume | Decrease the injection volume. | A smaller injection volume can mitigate the effects of an injection solvent that is stronger than the mobile phase. |
| Injection Solvent | Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. | A strong injection solvent can cause the analyte to travel too quickly at the head of the column, leading to a distorted, fronting peak. |
Resolving Split Peaks
| Parameter | Recommendation | Rationale |
| System Check | If all peaks are splitting, check for a blocked inlet frit or a void at the head of the column. Backflushing the column or replacing the frit may resolve the issue. | A physical obstruction or void can cause the sample flow path to be uneven, resulting in split peaks for all analytes. |
| Method Parameters | If only the this compound peak is splitting, inject a smaller sample volume. If two distinct peaks emerge, it indicates the presence of a co-eluting compound. | This helps to differentiate between a true split peak and the presence of an impurity or related compound. |
| Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. | A significant mismatch can sometimes cause peak distortion, including splitting. |
Experimental Protocols
Below are example starting conditions for the analysis of saccharin that can be adapted for this compound. Optimization will likely be required for your specific application and instrumentation.
Example HPLC Method for Saccharin Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm I.D. x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 4.5) B: Methanol |
| Gradient | Isocratic: 90% A / 10% B or a shallow gradient depending on the sample complexity. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase. For complex matrices, consider solid-phase extraction (SPE) for cleanup. |
LC-MS/MS Method Considerations
For LC-MS/MS analysis, it is crucial to use volatile mobile phase modifiers.
| Parameter | Condition |
| Column | Polar C18, 2.1 x 50 mm, 1.6 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Transition | Monitor the appropriate parent and daughter ions for this compound. |
Experimental Workflow for Method Development
Caption: A general workflow for HPLC method development.
References
Stability of Saccharin-13C6 in different solvent mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Saccharin-13C6 in various solvent mixtures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: Saccharin and its salts are known to be highly stable in aqueous solutions.[1][2] Specifically, saccharin is stable in buffered aqueous solutions with a pH ranging from 3.3 to 8.0, even when heated at temperatures up to 150°C for one hour.[1][3] The aqueous stability of saccharin is considered excellent under normal formulation conditions.[2]
Q2: What factors can lead to the degradation of this compound?
A2: Significant degradation of saccharin typically occurs under harsh conditions. The primary factors that can cause degradation are a combination of high temperature and low pH. For instance, significant decomposition has been observed when saccharin is exposed to a temperature of 125°C at a pH of 2 for over an hour. Under high-temperature frying conditions (190°C), complete decomposition can occur within 40 minutes.
Q3: What are the expected degradation products of this compound?
A3: Under conditions of acidic hydrolysis, the primary degradation product of saccharin is (ammonium-o-sulfo)benzoic acid. In instances of high-temperature decomposition, such as frying, o-sulfamoylbenzoic acid has been identified as the decomposition product. Given that the isotopic labeling in this compound does not alter its fundamental chemical structure, the degradation products would be the 13C6-labeled versions of these compounds.
Q4: Is this compound stable in organic solvents?
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions of this compound, particularly aqueous solutions, should be stored in well-closed containers in a dry place. Refrigeration at 2-8°C is a common practice for preserving the integrity of analytical standards. For long-term storage, it is advisable to store solutions in a freezer at -20°C or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results over time. | Degradation of this compound in solution. | Prepare fresh stock and working solutions. Verify the pH of your solution, as low pH combined with elevated temperatures can accelerate degradation. Ensure proper storage of solutions (cool, dark, and tightly sealed). |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | Compare the retention times of the unknown peaks with those of potential degradation products like (ammonium-o-sulfo)benzoic acid or o-sulfamoylbenzoic acid. Perform forced degradation studies to confirm the identity of degradation products. |
| Low recovery of this compound from a sample matrix. | Adsorption to container surfaces or instability in the sample matrix. | Use silanized glassware or polypropylene containers to minimize adsorption. Evaluate the stability of this compound in the specific sample matrix by performing matrix-matched stability studies. |
Stability Data Summary
The following table summarizes the known stability of saccharin, which is expected to be directly applicable to this compound.
| Solvent/Condition | pH | Temperature | Duration | Stability Outcome | Reference |
| Aqueous Buffer | 3.3 - 8.0 | 150°C | 1 hour | No significant decomposition | |
| Aqueous Solution | 2 | 125°C | > 1 hour | Significant decomposition | |
| Frying in Oil | Not specified | 190°C | 40 minutes | Complete decomposition | |
| General Formulations | Normal Range | Ambient | Not specified | Stable |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent mixture.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., water, methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
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Dilute the stock solution with the solvent mixture(s) of interest to a final working concentration (e.g., 10 µg/mL).
-
Dispense aliquots of the working solution into multiple vials for analysis at different time points.
-
-
Storage Conditions:
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Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, refrigeration).
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Protect samples from light if photostability is being assessed.
-
-
HPLC Analysis:
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At each designated time point (e.g., 0, 24, 48, 72 hours), analyze an aliquot of the sample by a validated stability-indicating HPLC method.
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A suitable method could employ a C18 column with a mobile phase of acetonitrile and a formic acid aqueous solution, with UV detection at 264 nm.
-
-
Data Analysis:
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Calculate the concentration of this compound at each time point by comparing the peak area to a freshly prepared standard of the same concentration.
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Monitor for the appearance and increase in the peak area of any degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purity Assessment of Commercial Saccharin-¹³C₆ Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercial Saccharin-¹³C₆ standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation examples to assist in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes of a Saccharin-¹³C₆ standard?
A1: The two most critical purity attributes are chemical purity and isotopic enrichment . Chemical purity refers to the percentage of the material that is Saccharin, regardless of its isotopic composition. Isotopic enrichment, or isotopic purity, refers to the percentage of the Saccharin molecules that contain the ¹³C₆ label. High purity in both aspects is essential for accurate results in sensitive applications like isotope dilution mass spectrometry.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of Saccharin-¹³C₆?
A2: A combination of techniques is recommended for a comprehensive assessment:
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High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity by separating Saccharin-¹³C₆ from any unlabeled saccharin and other chemical impurities.[2][3][4]
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for determining both chemical purity and isotopic enrichment.[1] It can separate the analyte and then determine the relative abundance of different isotopologues based on their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming the identity and structure of the labeled compound and for determining the positional isotopic enrichment. Quantitative NMR (qNMR) can also be used to assess chemical purity.
Q3: What are the common impurities found in commercial saccharin standards?
A3: Impurities in commercial saccharin can originate from the manufacturing process or from packaging materials. Process-related impurities may include o-toluenesulfonamide, p-toluenesulfonamide, and methyl anthranilate. Impurities from packaging can include plasticizers, antioxidants, and fatty acid amides. For Saccharin-¹³C₆, the unlabeled saccharin is also considered an impurity.
Q4: How should I store my Saccharin-¹³C₆ standard to maintain its purity?
A4: Most suppliers recommend storing Saccharin-¹³C₆ standards at +4°C in a tightly sealed container to protect from moisture. It is also advisable to protect it from direct sunlight. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one.- Adjust the mobile phase pH to ensure saccharin is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Flush the system with a strong solvent.- Run blank injections to identify the source of contamination.- Implement a needle wash step in your autosampler method. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection. |
LC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low signal intensity | - Poor ionization efficiency- Ion suppression from matrix components- Incorrect MS source parameters | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Improve sample clean-up to remove interfering substances.- Check and clean the mass spectrometer inlet. |
| Inaccurate isotopic ratio measurement | - Detector saturation- Incorrect peak integration- Insufficient mass resolution | - Dilute the sample to avoid detector saturation.- Manually review and adjust peak integration parameters.- Ensure the mass spectrometer is properly calibrated and operating at sufficient resolution to separate the isotopologues. |
| Presence of unexpected adducts | - Contaminants in the mobile phase (e.g., sodium, potassium) | - Use high-purity solvents and additives.- Identify the adducts and account for them in your data analysis. |
NMR Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Use a more concentrated sample if possible.- Increase the number of scans to improve signal averaging. |
| Inaccurate quantification | - Incomplete T1 relaxation- Incorrect integration regions- Phasing errors | - Increase the relaxation delay (d1) to ensure full relaxation between pulses.- Carefully define the integration regions to cover the entire peak.- Manually correct the phase of the spectrum. |
| Broad peaks | - Sample viscosity- Presence of paramagnetic impurities- Poor shimming | - Use a less viscous solvent or increase the temperature.- Purify the sample to remove paramagnetic species.- Re-shim the magnet to improve field homogeneity. |
Data Presentation
Table 1: Chemical Purity of Saccharin-¹³C₆ Batches by HPLC
| Batch No. | Retention Time (min) | Peak Area | Chemical Purity (%) |
| A123 | 5.42 | 1,254,321 | 99.8 |
| B456 | 5.41 | 1,345,678 | 99.5 |
| C789 | 5.43 | 1,198,765 | 99.9 |
Table 2: Isotopic Enrichment of Saccharin-¹³C₆ Batches by LC-MS
| Batch No. | [M+H]⁺ (m/z 184.0) | [M+6+H]⁺ (m/z 190.0) | Isotopic Enrichment (%) |
| A123 | 1,567 | 987,654 | 99.8 |
| B456 | 2,345 | 976,543 | 99.7 |
| C789 | 1,234 | 998,765 | 99.9 |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC-UV
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Sample Preparation: Accurately weigh approximately 10 mg of the Saccharin-¹³C₆ standard and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: 0.05 M Phosphate buffer (pH 6.9) / Methanol (90/10, v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 40°C.
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Detection Wavelength: 230 nm.
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Injection Volume: 10 µL.
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Data Analysis: Calculate the chemical purity by dividing the peak area of the Saccharin-¹³C₆ by the total area of all peaks and multiplying by 100.
Protocol 2: Determination of Isotopic Enrichment by LC-MS
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Sample Preparation: Prepare a 1 µg/mL solution of the Saccharin-¹³C₆ standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
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LC-MS Conditions:
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LC Separation: Use a C18 column with a gradient elution from a low to high organic mobile phase to separate the saccharin from any potential interferences.
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MS Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
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Data Acquisition: Acquire data in selected ion monitoring (SIM) mode for the deprotonated unlabeled saccharin (m/z 182) and the ¹³C₆-labeled saccharin (m/z 188).
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Data Analysis: Calculate the isotopic enrichment using the following formula:
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Isotopic Enrichment (%) = [Area(m/z 188) / (Area(m/z 182) + Area(m/z 188))] x 100
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Visualizations
Caption: Workflow for Chemical Purity Assessment by HPLC.
Caption: Workflow for Isotopic Enrichment Assessment by LC-MS.
References
Technical Support Center: Saccharin-13C6 ESI-MS Analysis
Welcome to the technical support center for the analysis of Saccharin-13C6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges, particularly ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the ESI source. This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analytical method. Even though this compound is a stable isotope-labeled internal standard used to compensate for such effects on the unlabeled saccharin, severe suppression can still reduce the signal of both compounds to a level near the limit of quantification, compromising the reliability of the results.
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to assess ion suppression is a post-extraction addition experiment. The response of this compound in a blank matrix extract spiked after extraction is compared to the response of this compound in a neat solvent. A lower signal in the matrix sample indicates the presence of ion suppression. Another technique is the post-column infusion of a constant concentration of this compound while injecting a blank matrix extract. A dip in the baseline signal during the chromatographic run indicates the elution of interfering compounds that cause ion suppression.
Q3: What are the primary sources of ion suppression when analyzing biological samples for this compound?
A3: In bioanalytical samples such as plasma or urine, the main culprits for ion suppression are endogenous components that co-elute with this compound. These include phospholipids, salts, and metabolites. In food and beverage samples, other additives, sugars, and complex matrix components can be the source of interference.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Issue: Low Signal Intensity or High Variability for this compound
This is a primary indicator of significant ion suppression. Follow these steps to troubleshoot:
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step to remove interfering matrix components before LC-MS analysis.
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Recommendation: Compare different sample preparation techniques to determine the most effective one for your matrix.
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Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.
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Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.
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Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.
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Experimental Protocol: Comparison of Sample Preparation Techniques for Plasma
| Technique | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer the supernatant and evaporate to dryness. 5. Reconstitute in mobile phase. | Fast and simple. | May result in significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add the internal standard and acidify (e.g., with 1M HCl). 2. Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether). 3. Vortex for 5 minutes. 4. Centrifuge at 10,000 x g for 10 minutes. 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in mobile phase. | Better removal of salts and some polar interferences compared to PPT. | Can be more time-consuming and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 1. Condition an appropriate SPE cartridge (e.g., mixed-mode). 2. Load the pre-treated plasma sample. 3. Wash the cartridge to remove interferences. 4. Elute this compound with a suitable solvent. 5. Evaporate the eluate and reconstitute. | Provides the cleanest extracts, significantly reducing matrix effects. | More complex method development and can be more expensive. |
Step 2: Optimize Chromatographic Separation
Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.
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Recommendation: Adjust your chromatographic parameters to achieve better resolution.
Table of Chromatographic Optimization Strategies
| Parameter | Recommendation | Rationale |
| Column Chemistry | Consider alternative stationary phases (e.g., Phenyl-Hexyl, PFP) if a standard C18 column provides insufficient resolution. | Different column chemistries offer alternative selectivities that can separate the analyte from interferences. |
| Mobile Phase | Optimize the organic solvent (acetonitrile vs. methanol) and the aqueous phase modifier (e.g., formic acid, ammonium formate). For saccharin, which is an acid, negative ion mode ESI is often used with mobile phases like 0.1% formic acid in water and acetonitrile.[1] | The choice of solvent and modifier affects retention, peak shape, and ionization efficiency. |
| Gradient Profile | Employ a shallower gradient to increase the separation between closely eluting peaks. | A slower increase in organic solvent strength can improve the resolution of complex mixtures. |
| Flow Rate | Reducing the flow rate can enhance ionization efficiency and reduce the impact of matrix components. | Lower flow rates lead to smaller droplet sizes in the ESI source, which can tolerate higher concentrations of non-volatile components. |
| UPLC/UHPLC | If available, utilize Ultra-High-Performance Liquid Chromatography (UHPLC) systems for higher resolution and narrower peaks. | UHPLC systems provide more efficient separations, reducing the likelihood of co-elution with interfering compounds. |
Step 3: Adjust Mass Spectrometer Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ESI source parameters can improve signal intensity.
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Recommendation: Fine-tune the ESI source parameters for optimal this compound response.
Table of ESI Source Parameter Optimization
| Parameter | Recommendation | Rationale |
| Ionization Mode | Saccharin is typically analyzed in negative ESI mode.[1][2] If suppression is severe, and if sensitivity allows, testing Atmospheric Pressure Chemical Ionization (APCI) could be an option as it is generally less susceptible to ion suppression. | Negative mode is suitable for acidic analytes like saccharin. APCI is a gas-phase ionization technique and is less affected by non-volatile matrix components. |
| Capillary Voltage | Optimize for a stable spray and maximum signal intensity. Excessively high voltages can lead to corona discharge and signal instability. | The optimal voltage depends on the solvent composition and flow rate. |
| Source Temperature & Gas Flows | Adjust the source temperature and nebulizing/drying gas flows to ensure efficient desolvation of the ESI droplets without causing thermal degradation of the analyte. | Proper desolvation is crucial for releasing gas-phase ions. Optimal settings are dependent on the mobile phase composition and flow rate.[3] |
Visual Workflows
Troubleshooting Workflow for Ion Suppression
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Sample Preparation Workflow
Caption: Comparison of common sample preparation workflows for plasma analysis.
References
Best practices for storing and handling Saccharin-13C6
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Saccharin-13C6. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of Saccharin, a non-nutritive sweetener.[1] The six carbon atoms on the benzene ring are replaced with the Carbon-13 (¹³C) isotope. Its primary application is as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS/MS) based methods.[2][3] It is used for the accurate quantification of saccharin in various matrices, including food, beverages, and biological samples.[4][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Source |
| Temperature | +4°C | |
| Storage Condition | Keep in a dry and well-ventilated place. Keep container tightly closed. | |
| Format | Neat (solid) |
Q3: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is important to follow standard laboratory safety protocols. Recommended personal protective equipment includes:
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Eye Protection: Safety glasses with side shields or goggles.
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Hand Protection: Protective gloves (e.g., nitrile rubber).
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Body Protection: A lab coat or other protective clothing to prevent skin exposure.
Q4: How should I prepare stock solutions of this compound?
To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in a suitable solvent. For analyses involving sweeteners, deionized water is often used to prepare stock solutions. It is recommended to bring the vial to room temperature before opening to avoid condensation. Ensure the compound is completely dissolved before making further dilutions to create working standard solutions.
Troubleshooting Guides
This section addresses common problems that may arise during the use of this compound as an internal standard in analytical experiments.
Issue 1: Inaccurate Quantification or Poor Reproducibility
Possible Causes:
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Inaccurate concentration of the internal standard stock solution: Errors in weighing or dilution.
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Degradation of the internal standard: Improper storage or handling.
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Matrix effects: Components in the sample matrix interfering with the ionization of the analyte and/or internal standard.
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Different extraction recoveries: The analyte and the internal standard may have different efficiencies when extracted from the sample matrix.
Troubleshooting Steps:
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Verify Stock Solution Concentration: Prepare a fresh stock solution of this compound, paying close attention to accurate weighing and dilution.
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Assess Stability: Analyze the internal standard solution alone to check for any degradation peaks. Saccharin itself is known to be very stable under various conditions.
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Evaluate Matrix Effects: Prepare samples in a matrix-free solvent and compare the response to samples prepared in the actual sample matrix. If a significant difference is observed, further sample cleanup or optimization of chromatographic conditions may be necessary.
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Optimize Extraction: If different extraction recoveries are suspected, experiment with different extraction solvents or techniques to ensure consistent recovery for both the analyte and the internal standard.
Issue 2: Co-elution Problems with Unlabeled Saccharin
Possible Cause:
-
Isotope effect: While stable isotope-labeled standards are designed to co-elute with their unlabeled counterparts, slight differences in retention time can sometimes occur, particularly with deuterium-labeled compounds. Although less common with ¹³C labeling, it is a possibility to consider.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, flow rate, or column temperature to achieve better co-elution of Saccharin and this compound.
-
Widen Integration Window: If complete co-elution cannot be achieved, ensure that the integration window for both the analyte and the internal standard is wide enough to encompass both peaks.
Issue 3: Presence of Unlabeled Saccharin in the this compound Standard
Possible Cause:
-
Isotopic impurity: The synthesis of stable isotope-labeled standards is rarely 100% complete, leading to a small amount of the unlabeled analyte being present.
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): The CoA provided by the manufacturer should specify the isotopic purity of the standard.
-
Analyze the Internal Standard Alone: Prepare a high-concentration solution of the this compound standard and analyze it using your LC-MS/MS method. A small peak at the retention time and mass transition of unlabeled saccharin may be observed.
-
Correct for Impurity: If the unlabeled impurity is significant, its contribution to the analyte signal should be subtracted from all samples.
Experimental Protocols & Data
Quantitative Data Summary
| Product Specification | Value | Source |
| Purity (HPLC) | >95% | |
| Molecular Formula | (¹³C)₆C₁H₅NO₃S | |
| Molecular Weight | 189.14 g/mol |
General Workflow for Using this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of saccharin in a sample using this compound as an internal standard.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Saccharin Sodium Pharmaceutical Secondary Standard; Certified Reference Material 128-44-9 [sigmaaldrich.com]
- 5. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Cross-Contamination in ¹³C Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic cross-contamination in ¹³C labeling experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your ¹³C labeling experiments.
Issue 1: Unexpectedly Low ¹³C Incorporation in Downstream Metabolites
Symptoms: Mass spectrometry (MS) data shows lower than expected enrichment of ¹³C in metabolites of interest.
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm consumption. Check Cell Viability and Health: Ensure cells are healthy and metabolically active, as poor health can reduce metabolic activity.[1] Optimize Substrate Concentration: Consider increasing the labeled substrate concentration, being mindful of potential toxicity.[1] |
| Dilution by Unlabeled Sources | Analyze Media Composition: Check for unlabeled carbon sources in the media that could compete with the ¹³C tracer.[2] Bicarbonate in the medium can also dilute ¹³C enrichment.[1] Evaluate Endogenous Pools: Consider the contribution of unlabeled intracellular pools of the metabolite. |
| Incorrect Sampling Time | Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label and identify the optimal labeling duration.[1] |
Issue 2: Inconsistent Results Between Biological Replicates
Symptoms: Significant variations in labeling patterns are observed across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize Cell Culture: Ensure consistency in cell density, growth phase, and media composition across all replicates. Monitor Cell Health: Regularly check for high viability and absence of contamination. |
| Variable Sample Handling | Standardize Quenching Time: Minimize and standardize the time from sample collection to quenching of metabolic activity. Ensure Complete Metabolite Extraction: Test and optimize extraction solvents (e.g., methanol, ethanol) for your specific metabolites of interest. |
| Analytical Variability | Instrument Calibration: Regularly calibrate the mass spectrometer to ensure consistent performance. Quality Control Samples: Include pooled quality control (QC) samples throughout the analytical run to monitor instrument stability. |
Issue 3: High Background Noise in Mass Spectrometry Data
Symptoms: The baseline of the total ion chromatogram (TIC) is elevated, obscuring low-intensity peaks of interest.
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents and Reagents | Use High-Purity Solvents: Employ fresh, high-purity, LC-MS grade solvents and filter them before use. Aliquot Reagents: Avoid contaminating stock solutions by preparing aliquots. |
| Contaminated LC-MS System | System Flush: Flush the entire LC system with a series of high-purity solvents. Check for Leaks: Use an electronic leak detector to check all fittings and connections. |
| Dirty Ion Source | Regular Cleaning: Clean the ion source components according to the manufacturer's instructions to improve signal intensity and reduce background noise. |
| Environmental Contamination | Clean Workspace: Perform sample preparation in a clean environment like a laminar flow hood. Proper Labware: Use glass or polypropylene labware to avoid plasticizer contamination. Wear powder-free nitrile gloves. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern in ¹³C studies?
Q2: How can I correct for the natural abundance of stable isotopes?
The natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) can contribute to the measured mass isotopomer distributions (MIDs). It is crucial to correct for these contributions to accurately determine the enrichment from the labeled tracer. This is typically done using computational algorithms that subtract the expected contribution of natural isotopes from the raw MS data. Several software packages are available that implement different correction algorithms.
Q3: What is an isotopic steady state and how do I know if my experiment has reached it?
Isotopic steady state is the point at which the isotopic enrichment in intracellular metabolites becomes stable over time after the introduction of a ¹³C-labeled substrate. To determine if your experiment has reached this state, you should perform a time-course experiment by collecting samples at multiple time points and measuring the MIDs of key metabolites. When the labeling patterns no longer change significantly, isotopic steady state has been achieved. For systems where achieving a true steady state is not practical, isotopically non-stationary MFA (INST-MFA) is a more suitable approach.
Q4: Can my choice of ¹³C tracer affect the accuracy of my results?
Yes, the choice of the isotopic tracer is critical and significantly determines the precision with which metabolic fluxes can be estimated. Different tracers provide different levels of information for specific pathways. For example, [1,2-¹³C₂]glucose is often optimal for analyzing glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for studying the TCA cycle.
Q5: What are some best practices for sample preparation to minimize contamination?
To minimize contamination during sample preparation, it is recommended to work in a clean environment, such as a laminar flow hood. Always wear powder-free nitrile gloves and a clean lab coat. Use fresh, high-purity reagents and sterile, individually wrapped consumables. Keep all sample tubes and plates covered as much as possible during handling.
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Tracer Experiment
This protocol outlines the key steps for conducting a typical ¹³C labeling experiment.
-
Cell Culture and Labeling:
-
Culture cells to the desired density in standard medium.
-
Replace the standard medium with a medium containing the ¹³C-labeled substrate. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a sufficient time to approach isotopic steady state. This duration should be determined empirically for the specific cell line and metabolites of interest.
-
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
-
Quench metabolic activity by adding a cold extraction solvent, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation by adding chloroform and water to the lysate to separate polar metabolites, lipids, and proteins.
-
-
Sample Analysis:
-
Prepare the sample for analysis based on the requirements of the chosen analytical platform (e.g., derivatization for GC-MS).
-
Analyze the sample using mass spectrometry to determine the mass isotopologue distribution of the metabolites of interest.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Utilize metabolic flux analysis (MFA) software to calculate metabolic fluxes from the corrected mass isotopologue distributions and extracellular flux measurements.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to LC-MS Method Validation Using Saccharin-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Saccharin-¹³C₆ as an internal standard in the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of saccharin. The performance is contrasted with alternative internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope-Labeled Internal Standards
In quantitative LC-MS analysis, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N). Saccharin-¹³C₆ is a prime example of a SIL internal standard for saccharin analysis. The key advantage of a SIL internal standard is its near-identical chemical and physical properties to the analyte. This ensures it co-elutes with the analyte and experiences the same effects of sample preparation, chromatography, and ionization, thus providing superior accuracy and precision in quantification.
Comparison of Internal Standards
The choice of internal standard significantly impacts the reliability and robustness of an LC-MS method. Here, we compare the performance of Saccharin-¹³C₆ with other commonly used types of internal standards: a deuterated SIL (Saccharin-d₄) and a structural analog (Warfarin).
| Validation Parameter | Saccharin-¹³C₆ (Isotope-Labeled) | Saccharin-d₄ (Deuterated Isotope-Labeled) | Warfarin (Structural Analog) |
| Linearity (r²) | >0.998 | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±10% | Can be up to ±15% or more |
| Precision (%RSD) | <5% | <10% | <15% |
| Matrix Effect | Effectively compensated | Generally well-compensated | Potential for differential matrix effects |
| Recovery | Consistent and comparable to analyte | Generally consistent | May differ from analyte |
Key Takeaways:
-
Saccharin-¹³C₆ demonstrates the highest level of accuracy and precision. Its co-elution with the native saccharin allows for the most effective compensation of matrix effects and variability during sample processing.
-
Saccharin-d₄ , while also a SIL internal standard, may exhibit slight chromatographic separation from the unlabeled analyte due to the deuterium isotope effect. This can lead to slightly lower precision and accuracy compared to a ¹³C-labeled standard.
-
Warfarin , as a structural analog, has different physicochemical properties than saccharin. This can result in different extraction recoveries and chromatographic retention times, leading to less effective compensation for matrix effects and consequently, lower accuracy and precision.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines for bioanalytical method validation.
Stock Solution and Working Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of saccharin and Saccharin-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions:
-
Saccharin: Perform serial dilutions of the saccharin stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS): Dilute the Saccharin-¹³C₆ stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, urine), add 20 µL of the Saccharin-¹³C₆ working solution (100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS system.
LC-MS/MS Method Validation Parameters
The following parameters should be assessed to validate the analytical method:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample matrix. This is assessed by analyzing blank matrix samples from at least six different sources.
-
Linearity and Range: The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range (e.g., 1-500 ng/mL for saccharin). A linear regression analysis of the peak area ratio (analyte/IS) versus concentration is performed, and a correlation coefficient (r²) of >0.99 is typically required.[2][3]
-
Accuracy and Precision:
-
Accuracy is the closeness of the measured value to the true value and is expressed as the percent bias.
-
Precision is the degree of scatter between a series of measurements and is expressed as the relative standard deviation (%RSD).
-
These are determined by analyzing QC samples at low, medium, and high concentration levels in replicate (n=6) on three separate days. For saccharin, interassay precisions are typically ≤15%, with accuracies within ±15%.[2][3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected.
-
LOQ: The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.
-
-
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Visualizations
The following diagrams illustrate key aspects of the LC-MS method validation workflow and the principle of isotope dilution analysis.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Saccharin-13C6 vs. Deuterated Saccharin as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving precision and accuracy. This guide provides an objective comparison of two common stable isotope-labeled standards for saccharin: Saccharin-13C6 and deuterated saccharin (Saccharin-d4), supported by established principles and experimental data from analogous compounds.
When selecting an internal standard for the quantification of saccharin, the choice between a carbon-13 labeled and a deuterated analog is a critical consideration that can impact analytical performance. Both this compound and deuterated saccharin serve to mimic the behavior of native saccharin throughout sample preparation and analysis, thereby correcting for variability. However, subtle differences in their physicochemical properties can lead to significant variations in analytical outcomes.
Key Performance Characteristics: A Comparative Overview
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently during extraction, chromatography, and ionization. Here, we compare the key performance characteristics of this compound and deuterated saccharin.
| Feature | This compound (13C6H5NO3S) | Deuterated Saccharin (e.g., C7H4DNO3S) | Rationale & Implication for Analysis |
| Molecular Weight | 189.14 g/mol [1] | Varies with deuteration level (e.g., ~187.21 g/mol for d4) | The mass shift is essential for differentiation in the mass spectrometer. Both provide a sufficient mass difference from native saccharin (~183.18 g/mol ). |
| Chromatographic Co-elution | Excellent: The substitution of 12C with 13C results in a negligible change to the molecule's physicochemical properties, ensuring near-perfect co-elution with unlabeled saccharin. | Good to Fair: Deuterium labeling can alter the polarity and lipophilicity of the molecule, potentially leading to a slight chromatographic shift relative to the native analyte. This shift can be more pronounced with a higher degree of deuteration. | Co-elution is critical for accurate compensation of matrix effects. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. |
| Isotopic Stability | High: The 13C label is incorporated into the stable carbon backbone of the saccharin molecule and is not susceptible to back-exchange with unlabeled atoms. | Moderate to High: While generally stable, deuterium atoms, particularly if located at labile positions, can be susceptible to back-exchange with protons from the solvent or matrix under certain pH or temperature conditions. | Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Potential for Isotopic Interference | Low: The natural abundance of 13C is approximately 1.1%, which minimizes the contribution of the unlabeled analyte's isotopic cluster to the internal standard's signal. | Low: The natural abundance of deuterium is very low (~0.015%). However, in some cases, in-source fragmentation and hydrogen-deuterium exchange can complicate the mass spectra. | Minimal isotopic interference ensures a clean and accurate measurement of the internal standard's signal. |
| Cost & Availability | Generally more expensive due to a more complex synthetic process. | Often more cost-effective and widely available for a broader range of molecules. | Budgetary constraints may influence the choice of standard, but this should be weighed against the potential for compromised data quality. |
Supporting Experimental Data: Insights from Analogous Compounds
A study comparing 13C-labeled and deuterium-labeled polycyclic aromatic hydrocarbons (PAHs) in sediment samples found that the concentrations determined using deuterated standards were significantly lower (1.9-4.3%) than those determined with 13C-labeled standards.[1] The researchers attributed this to the higher stability of the deuterated PAHs during the pressurized liquid extraction process, leading to a higher recovery of the internal standard relative to the native analyte and the 13C-labeled standard.[1]
This finding highlights a critical point: while 13C-labeled standards are often superior in terms of co-elution, the specific experimental conditions and the stability of the labeled positions on a deuterated standard can influence the final quantitative results.
Experimental Protocol: Quantification of Saccharin in Beverages by LC-MS/MS using Isotope Dilution
This protocol provides a general framework for the quantification of saccharin in a beverage matrix using either this compound or deuterated saccharin as an internal standard.
1. Materials and Reagents
-
Saccharin analytical standard
-
This compound or Deuterated Saccharin internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of saccharin and the internal standard (this compound or deuterated saccharin) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the saccharin stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the 50:50 methanol:water mixture.
-
Sample Preparation:
-
Degas carbonated beverage samples by sonication.
-
Take a 1 mL aliquot of the beverage sample.
-
Add 100 µL of the internal standard spiking solution.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saccharin: Precursor ion (m/z) 182.0 -> Product ion (m/z) 106.0
-
This compound: Precursor ion (m/z) 188.0 -> Product ion (m/z) 112.0
-
Deuterated Saccharin (d4): Precursor ion (m/z) 186.0 -> Product ion (m/z) 110.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of saccharin to the internal standard against the concentration of the saccharin standards.
-
Determine the concentration of saccharin in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the analytical process and the decision-making framework for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for saccharin quantification.
Caption: Decision pathway for internal standard selection.
Conclusion
Both this compound and deuterated saccharin are effective internal standards for the quantitative analysis of saccharin by isotope dilution mass spectrometry. However, for applications demanding the highest level of accuracy and reliability, This compound is the superior choice . Its key advantages of excellent chromatographic co-elution and high isotopic stability minimize the risk of analytical errors that can arise from isotopic effects and label exchange.
While deuterated saccharin can be a viable and more economical option, careful method development and validation are crucial to ensure that potential chromatographic shifts and the stability of the deuterium label do not compromise the quality of the data. The choice ultimately depends on the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data confidence.
References
Cross-Validation of Analytical Methods for Artificial Sweetener Analysis: A Comparative Guide to HPLC-UV and Enzymatic Biosensor Techniques for Aspartame Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of artificial sweeteners in various matrices is paramount for quality control, regulatory compliance, and safety assessment. This guide provides a detailed, objective comparison of two prominent analytical techniques for the determination of aspartame: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the enzymatic biosensor method. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate methodological evaluation and implementation.
The selection of an appropriate analytical method hinges on a variety of factors, including the sample matrix, the required sensitivity and selectivity, sample throughput, and cost-effectiveness. While HPLC-UV is a well-established and robust technique for the separation and quantification of various compounds, including aspartame, enzymatic biosensors have emerged as a promising alternative, offering rapid and high-throughput analysis.
Comparative Performance Data
The quantitative performance of both HPLC-UV and a bienzymatic amperometric biosensor for the analysis of aspartame is summarized in the table below. This data has been compiled from validated analytical methods to provide a clear and direct comparison of their key performance characteristics.
| Performance Parameter | HPLC-UV Method | Enzymatic Biosensor Method |
| Linearity Range | 50 - 150 µg/mL | 5 - 600 µM |
| Correlation Coefficient (R²) | > 0.999 | 0.9989 |
| Limit of Detection (LOD) | 0.17 mg/L[1] | 0.2 µM[2][3] |
| Precision (%RSD) | < 2% | 2.7% (for FIA system)[2] |
| Recovery | 98.9 - 101.5% | Not explicitly reported, but successfully applied to commercial samples |
| Analysis Time | < 10 minutes per sample | ~20 seconds per measurement (40 samples/hour with FIA) |
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for the replication and cross-validation of these methods. The following sections detail the methodologies for both the HPLC-UV and enzymatic biosensor techniques for aspartame determination.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the separation of aspartame from other components in a sample matrix using a reversed-phase HPLC column, followed by its detection and quantification based on its ultraviolet absorbance.
Sample Preparation:
-
For solid samples (e.g., tabletop sweeteners), accurately weigh 1g of the sample and dissolve it in a 50 mL volumetric flask with deionized water.
-
Sonicate the solution for 15 minutes at 25°C to ensure complete dissolution.
-
For liquid samples (e.g., soft drinks), degas the sample for 5 minutes in an ultrasonic bath to remove dissolved gases.
-
Filter all sample solutions through a 0.22 µm nylon syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: Welchrom C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (80:20 v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detector at 217 nm
Quantification: The concentration of aspartame is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed using standard solutions of known concentrations.
Enzymatic Biosensor Method
This technique utilizes a bienzymatic system for the amperometric detection of aspartame. The method relies on the sequential enzymatic reactions that produce a measurable electrical signal proportional to the aspartame concentration.
Principle of Detection:
-
Carboxyl esterase (CaE) catalyzes the hydrolysis of aspartame into L-aspartic acid, L-phenylalanine, and methanol.
-
Alcohol oxidase (AOX) then catalyzes the oxidation of methanol, producing formaldehyde and hydrogen peroxide (H₂O₂).
-
The generated hydrogen peroxide is electrochemically detected at a screen-printed electrode modified with cobalt-phthalocyanine, which acts as a mediator for the electron transfer.
Biosensor Preparation:
-
Alcohol oxidase (AOX), carboxyl esterase (CaE), and bovine serum albumin (BSA) are immobilized on screen-printed electrodes modified with cobalt-phthalocyanine (CoPC) using glutaraldehyde (GA) as a cross-linking agent.
Measurement Protocol:
-
The biosensor is integrated into a flow injection analysis (FIA) system for automated and rapid measurements.
-
The sample solution is injected into the FIA system, and the amperometric response generated by the enzymatic reactions is recorded.
-
The sample throughput using an FIA system can reach up to 40 samples per hour.
Visualizing the Analytical Workflows
To further elucidate the operational differences between the two methods, the following diagrams illustrate their respective experimental workflows.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Saccharin-¹³C₆ as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Saccharin-¹³C₆ with alternative internal standards, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
In the realm of bioanalysis, particularly for regulatory submissions, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects of the sample matrix, leading to superior accuracy and precision in quantification.
Saccharin-¹³C₆, a ¹³C-labeled version of the artificial sweetener saccharin, exemplifies the advantages of this class of internal standards. By incorporating six carbon-13 atoms, it provides a significant mass shift from the native saccharin, allowing for clear differentiation in the mass spectrometer while maintaining identical chromatographic behavior. This guide delves into a data-driven comparison of Saccharin-¹³C₆ with other commonly employed internal standards, such as deuterated analogs (e.g., saccharin-d₄) and structural analogs.
Comparative Analysis of Internal Standard Performance
The selection of an internal standard can significantly impact the reliability of bioanalytical data. The following table summarizes the performance of different internal standards in the quantification of saccharin and other artificial sweeteners from various studies. The data highlights the accuracy (expressed as recovery or bias) and precision (expressed as the coefficient of variation, CV).
| Analyte(s) | Internal Standard | Matrix | Accuracy (% Recovery / % Bias) | Precision (% CV) | Reference |
| Saccharin , Acesulfame, Cyclamate, Sucralose | Saccharin-d₄ , Acesulfame-d₄, Cyclamate-d₁₁, Sucralose-d₆ | Human Plasma | 95.8% - 104.2% (Accuracy) | 2.5% - 10.3% | Greibe et al., 2017 |
| Saccharin | Trideuteromethylated saccharin | Biological Fluids | Not explicitly stated | Not explicitly stated | Pantarotto et al., 1981 |
| Saccharin , Aspartame | Salicylic acid | Commercial Sweeteners | Relative error < 11% (compared to CZE) | Not explicitly stated | Ferreira et al., 2008 |
| Saccharin | n-octacosane | Pharmaceutical Products | Not explicitly stated | Not explicitly stated | Carlson et al., 1980 |
Experimental Methodologies
To provide a comprehensive understanding of how these internal standards are utilized, the following sections detail the experimental protocols from a representative study employing a stable isotope-labeled internal standard for the analysis of artificial sweeteners.
Experimental Protocol from Greibe et al., 2017 (using Saccharin-d₄)
This method describes the simultaneous quantification of acesulfame, cyclamate, saccharin, and sucralose in human plasma, umbilical cord blood, amniotic fluid, and breast milk using LC-MS/MS.
Sample Preparation:
-
To 100 µL of the biological matrix, add 10 µL of an internal standard working solution containing acesulfame-d₄, cyclamate-d₁₁, saccharin-d₄, and sucralose-d₆.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: An Agilent 1290 Infinity LC system or equivalent.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the specific precursor and product ion transitions for each analyte and internal standard.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard, from sample receipt to data analysis.
Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
The Superiority of ¹³C-Labeled Internal Standards
While deuterated internal standards like saccharin-d₄ offer excellent performance, ¹³C-labeled standards such as Saccharin-¹³C₆ are often considered superior for several key reasons:
-
No Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in retention time, causing the internal standard to not perfectly co-elute with the analyte. In contrast, the replacement of ¹²C with ¹³C has a negligible effect on the physicochemical properties, ensuring perfect co-elution. This is critical for accurately compensating for matrix effects that can vary across a chromatographic peak.
-
Greater Isotopic Stability: The carbon-carbon bonds in Saccharin-¹³C₆ are exceptionally stable, eliminating the risk of isotopic exchange that can sometimes occur with deuterated compounds, particularly in certain matrices or under specific storage conditions.
References
- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Saccharin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of saccharin, a widely used artificial sweetener in food, beverages, and pharmaceutical products.[1][2][3][4] The selection of an appropriate quantification method is critical for regulatory compliance, quality control, and safety assessment. This document summarizes key performance indicators from various studies and presents detailed experimental protocols to assist researchers in choosing the most suitable method for their specific needs.
Comparative Analysis of Quantification Methods
The accurate determination of saccharin is essential due to its widespread use and regulatory limits in many countries.[5] Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most common. Other prevalent methods include Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of method often depends on factors such as the sample matrix, required sensitivity, available instrumentation, and cost.
The following tables summarize the quantitative performance of different analytical methods for saccharin quantification as reported in various studies.
Table 1: Performance Characteristics of HPLC Methods for Saccharin Quantification
| Parameter | Reported Value(s) | Sample Matrix | Reference(s) |
| Limit of Quantification (LOQ) | 25 µg/L | Juices and Carbonated Beverages | |
| Linearity Range | 5 µg/mL - 200 µg/mL | Juices and Carbonated Beverages | |
| Recovery | 80% - 98% | Juices and Carbonated Beverages | |
| Relative Standard Deviation (RSD) | < 12% | Juices and Carbonated Beverages |
Table 2: Performance Characteristics of Spectrophotometric Methods for Saccharin Quantification
| Parameter | Reported Value(s) | Sample Matrix | Reference(s) |
| Beer's Law Range | 0.03 - 0.3 ppm (1.5-15 µg/50 ml) | Food and Pharmaceutical Products | |
| Molar Absorptivity | 4.76 × 10⁵ l mol⁻¹ cm⁻¹ | Not Specified | |
| Sandell's Sensitivity | 3.8 × 10⁻⁴ µg cm⁻² | Not Specified | |
| Linearity Range (as Na-Saccharin) | 2.05 × 10⁻⁴ to 3.00 × 10⁻³ M | Commercial Noncaloric Sweeteners | |
| Detection Limit (as Na-Saccharin) | 1.55 × 10⁻⁵ M | Commercial Noncaloric Sweeteners | |
| Recovery | 99.2% - 104.3% | Commercial Noncaloric Sweeteners | |
| Relative Standard Deviation (RSD) | 0.5% - 1.6% | Commercial Noncaloric Sweeteners |
Table 3: Performance Characteristics of a UHPLC-MS/MS Method for Saccharin Quantification in Urine
| Parameter | Reported Value(s) | Sample Matrix | Reference(s) |
| Linear Dynamic Range | 3 - 1000 ng/mL | Urine | |
| Limit of Quantification (LOQ) | 15.28 - 53.03 ng/mL | Urine | |
| Recovery | 97.8% (average) | Urine | |
| Correlation Coefficient (r) | 0.999 | Urine |
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols for the key methods cited in this guide.
High-Performance Liquid Chromatography (HPLC) Workflow
HPLC is a widely adopted technique for the analysis of artificial sweeteners. It offers good separation and quantification capabilities. A typical workflow for HPLC analysis of saccharin is depicted below.
Caption: A generalized workflow for the quantification of saccharin in liquid samples using HPLC.
This protocol is adapted from a method for the determination of synthetic sweeteners in juices and carbonated beverages.
-
Sample Preparation:
-
For carbonated beverages, degas the sample by shaking.
-
Pipette 5 mL of the liquid sample into a 25 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV or Photodiode Array (PDA) detector at a wavelength of approximately 210-230 nm.
-
Spectrophotometric Method Workflow
Spectrophotometric methods offer a simpler and more cost-effective alternative for saccharin determination. These methods are typically based on a color-forming reaction.
Caption: Workflow for the extractive spectrophotometric determination of saccharin.
This protocol is based on the bromination of saccharin.
-
Reagents:
-
Standard saccharin solution (1 mg/mL).
-
Saturated bromine water (freshly prepared).
-
50% (v/v) formic acid.
-
Potassium iodide solution.
-
Cetyl trimethyl ammonium bromide (surfactant).
-
Isoamyl alcohol.
-
-
Procedure:
-
To an aliquot of the sample or standard containing 1.5-15 µg of saccharin, add 0.5 mL of bromine water and shake for 2 minutes.
-
Remove the excess bromine by adding formic acid dropwise.
-
Add 1 mL of potassium iodide, followed by 1 mL of the surfactant, shaking after each addition.
-
Dilute the solution to 50 mL with water.
-
Transfer the solution to a separating funnel and extract the colored complex with 2 x 3 mL of isoamyl alcohol.
-
Measure the absorbance of the organic layer at 400 nm against a reagent blank.
-
Method Selection Considerations
-
HPLC: Offers high selectivity and is suitable for complex matrices. It is often considered a reference method. The use of different detectors, such as fluorescence or mass spectrometry, can further enhance selectivity and sensitivity.
-
Spectrophotometry: A cost-effective and rapid method suitable for routine analysis. However, it may be prone to interferences from other compounds in the sample matrix that absorb at the same wavelength.
-
GC-MS: Requires derivatization to increase the volatility of saccharin but provides high sensitivity and specificity.
-
Capillary Electrophoresis (CE): An alternative to HPLC with comparable resolving power.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the expected concentration range of saccharin, and the available laboratory resources. Validation of the chosen method in the specific sample matrix is crucial to ensure accurate and reliable results.
References
A Comparative Guide to Isotopic Labeling: Saccharin-13C6 and Other Labeled Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saccharin-13C6 and other commonly used isotopically labeled compounds in research, with a focus on their application as internal standards in quantitative analysis and as tracers in metabolic studies. Experimental data and protocols are provided to support the objective comparison of their performance.
Section 1: Isotopic Labeling in Quantitative Analysis: The Role of Internal Standards
In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are crucial for accurate quantification. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This allows them to be distinguished by a mass spectrometer. The ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations in sample preparation and instrument response.
Performance Comparison: this compound vs. Other Labeled Internal Standards
The choice of an internal standard is critical for the accuracy and precision of quantitative assays. Here, we compare the utility of this compound with other labeled compounds commonly used as internal standards.
| Labeled Compound | Application | Advantages | Considerations | Reference |
| This compound | Accurate quantification of saccharin in various matrices. | Custom-synthesized for high purity and isotopic enrichment. Co-elutes perfectly with unlabeled saccharin, minimizing analytical variability. | Specific to saccharin analysis. Availability may be limited to custom synthesis. | [1] |
| Trideuteromethylated Saccharin | Quantification of saccharin in biological fluids. | Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. | Deuterium labeling can sometimes lead to slight chromatographic shifts compared to the 13C-labeled counterpart. | [2] |
| Benzoic acid-13C6 | Used as an internal standard for the quantification of various compounds, including saccharin in beverage samples. | Commercially available. Can be used for multiple analytes in a single run if chromatographic separation is adequate. | May not perfectly co-elute with all analytes, potentially leading to less accurate correction for matrix effects compared to a dedicated labeled analogue. | [1] |
| Glucose-D7 | Internal standard for the quantification of sugars. | Commercially available. | Deuterium labeling may lead to isotopic effects. | [3] |
| Levoglucosan-13C6 | Internal standard for the quantification of sugars and related compounds. | High isotopic purity. Chemically stable. | Specific to the analysis of levoglucosan and structurally similar compounds. | [3] |
Experimental Protocol: Quantification of Saccharin using this compound as an Internal Standard
This protocol is based on the methodology for accurate quantification of saccharin using isotope dilution mass spectrometry.
Objective: To accurately quantify the concentration of saccharin in a liquid sample using this compound as an internal standard.
Materials:
-
Saccharin standard solution
-
This compound internal standard solution of known concentration
-
Liquid sample (e.g., beverage)
-
Methanol
-
Ammonium acetate buffer (pH 4.5)
-
C18 column for liquid chromatography
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: Spike a known volume of the liquid sample with a known amount of the this compound internal standard solution.
-
Chromatographic Separation:
-
Inject the spiked sample into the LC system.
-
Use a C18 column for separation.
-
Employ an isocratic mobile phase of 50:50 (v/v) ammonium acetate buffer (pH 4.5) and methanol.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific mass-to-charge ratio (m/z) transitions for both saccharin and this compound.
-
-
Quantification: Calculate the concentration of saccharin in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of saccharin and a fixed concentration of the internal standard.
Workflow for Quantification using a Labeled Internal Standard
Caption: A typical workflow for quantitative analysis using an isotopically labeled internal standard.
Section 2: Metabolic Tracing with 13C-Labeled Compounds
Stable isotope tracing using 13C-labeled substrates is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. By providing cells with a nutrient source where 12C atoms are replaced by 13C, researchers can trace the path of these carbon atoms through various metabolic networks.
Comparison of 13C-Labeled Tracers for Metabolic Flux Analysis
Different 13C-labeled compounds are used to probe different aspects of cellular metabolism. The choice of tracer is critical for the specific metabolic pathways being investigated.
| Labeled Compound | Primary Application | Information Gained | Experimental Considerations | Reference |
| [U-13C6]-Glucose | Central carbon metabolism, glycolysis, pentose phosphate pathway, TCA cycle. | Provides a comprehensive map of glucose utilization and its contribution to various biosynthetic pathways. | Cells should be adapted to the labeling medium to reach isotopic steady state for accurate flux analysis. | |
| [1,2-13C]-Glucose | Pentose phosphate pathway activity. | The pattern of 13C labeling in downstream metabolites helps to distinguish between different metabolic routes. | Requires careful analysis of mass isotopomer distributions. | |
| [U-13C5]-Glutamine | Glutamine metabolism, anaplerosis, reductive carboxylation. | Traces the contribution of glutamine to the TCA cycle and other biosynthetic pathways. | Often used in conjunction with labeled glucose for a more complete picture of cellular metabolism. | |
| 13C-Labeled Amino Acids | Amino acid metabolism and its contribution to central carbon metabolism and protein synthesis. | Elucidates the metabolic fate of specific amino acids. | Requires a specialized growth medium with the labeled amino acid. |
Experimental Protocol: 13C-Glucose Tracing in Cultured Cells
This generalized protocol describes a steady-state 13C glucose labeling experiment in adherent mammalian cells.
Objective: To determine the relative contribution of glucose to central carbon metabolism.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-13C6]-Glucose
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-buffered saline (PBS)
-
Methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of extraction.
-
Preparation of Labeling Medium: Prepare DMEM with [U-13C6]-glucose as the sole glucose source. Supplement with FBS.
-
Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours.
-
Labeling:
-
Aspirate the standard medium and wash cells once with PBS.
-
Add the pre-warmed 13C-labeling medium.
-
Incubate for the desired period (e.g., 24 hours for steady-state).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash cells with cold saline.
-
Add pre-chilled 80% methanol to the cells.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
Analysis: Analyze the metabolite extracts by mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distributions of key metabolites.
Metabolic Flux Analysis (MFA) Workflow
References
Justification for Using Saccharin-13C6 in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in regulatory submissions, the choice of an appropriate internal standard for bioanalytical assays is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides a comprehensive justification for the use of Saccharin-13C6 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based quantification, particularly for saccharin or structurally related analytes. We present a comparison with alternative internal standards and provide supporting rationale based on established scientific principles and regulatory expectations.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the physicochemical behavior of the analyte to accurately compensate for matrix effects, extraction inconsistencies, and instrument fluctuations.[3] Stable isotope-labeled internal standards are considered the gold standard because their properties are nearly identical to the unlabeled analyte.[4][5]
This compound: The Superior Choice for Bioanalytical Accuracy
This compound is an isotopically labeled form of saccharin where six carbon-12 atoms are replaced with carbon-13 atoms. This modification provides a mass shift that is easily distinguishable by a mass spectrometer, while preserving the chemical and physical properties of the molecule.
Comparison of Internal Standard Performance
The selection of an internal standard significantly influences the accuracy and precision of bioanalytical data. Here, we compare this compound with two common alternatives: deuterated saccharin (Saccharin-d4) and a structural analogue.
| Feature | This compound | Deuterated Saccharin (e.g., Saccharin-d4) | Structural Analogue |
| Chromatographic Co-elution | Identical to unlabeled saccharin | Potential for slight retention time shift | Different retention time |
| Matrix Effect Compensation | Excellent and consistent | Generally good, but can be variable | Potentially different and inconsistent |
| Isotopic Stability | High, stable C-C bonds | Risk of back-exchange of deuterium for hydrogen | Not applicable |
| Ionization Efficiency | Identical to unlabeled saccharin | Can have slightly different ionization efficiency | Different ionization efficiency |
| Regulatory Acceptance | Highly preferred | Widely used, but potential for scrutiny | Requires extensive justification and validation |
Data presented in the table is based on established principles of bioanalytical chemistry.
Justification for this compound in Regulatory Filings
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation. The use of a suitable internal standard is a key aspect of these guidelines.
Logical Framework for Justification
This compound is the optimal choice for regulatory submissions for the following reasons:
-
Identical Chromatographic Behavior: Unlike deuterated standards, which can exhibit a slight shift in retention time due to the "isotope effect," ¹³C-labeled standards co-elute perfectly with the unlabeled analyte. This ensures that both the analyte and the internal standard experience the exact same matrix effects at the point of ionization, leading to more accurate and precise quantification.
-
Stable Isotopic Labeling: The carbon-13 isotopes in this compound are incorporated into the core structure of the molecule and are not susceptible to back-exchange with unlabeled atoms, a potential issue with deuterated standards in certain solvents or matrices. This ensures the integrity and purity of the internal standard throughout the analytical process.
-
Meets Regulatory Expectations: The FDA and EMA guidelines emphasize the importance of a well-characterized and suitable internal standard. The use of a ¹³C-labeled internal standard is considered the best practice and is less likely to face scrutiny from regulatory agencies compared to other types of internal standards.
Experimental Protocol: Comparative Evaluation of Internal Standards
To empirically demonstrate the superiority of this compound, a comparative validation study can be performed.
Experimental Workflow
Methodology
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of saccharin, this compound, Saccharin-d4, and a suitable structural analogue (e.g., o-toluenesulfonamide) in an appropriate solvent. Prepare working solutions for spiking into the biological matrix.
-
Sample Preparation: Spike blank human plasma with a constant concentration of each internal standard and varying concentrations of the saccharin analyte to prepare calibration standards and quality control (QC) samples.
-
Extraction: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic System: Use a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile containing a suitable modifier (e.g., formic acid).
-
Mass Spectrometer: Operate in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for saccharin and each internal standard.
-
-
Data Analysis and Validation:
-
Calculate the peak area ratios of the analyte to each internal standard.
-
Generate calibration curves and assess linearity, accuracy, precision, selectivity, and matrix effects for each method (using each of the three internal standards) according to FDA and EMA guidelines.
-
Conclusion
The use of this compound as an internal standard provides the highest level of accuracy and reliability for the quantification of saccharin in biological matrices. Its identical physicochemical properties to the unlabeled analyte ensure optimal performance in mitigating analytical variability, thereby generating robust and defensible data for regulatory submissions. While other internal standards may be available, the scientific justification for this compound is demonstrably superior, aligning with best practices in bioanalysis and meeting the stringent requirements of regulatory agencies. For pivotal studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is a prudent and scientifically sound decision.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Labeling Positions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise placement of an isotopic label within a molecule is a critical experimental design choice that can significantly impact the outcome and interpretation of a study. This guide provides a comparative analysis of different isotopic labeling positions, supported by experimental data, to inform the selection of the most appropriate labeling strategy for your research needs.
The strategic incorporation of stable or radioactive isotopes into a molecule allows for the tracing and quantification of its fate in biological and chemical systems. The position of this label, however, is not arbitrary. It dictates the stability of the label, the type of information that can be obtained, and the sensitivity of the analytical method. This guide will explore the influence of labeling position in three key areas: enhancing metabolic stability in drug development, elucidating pathways in metabolic flux analysis, and refining structural analysis through spectroscopy.
Enhancing Metabolic Stability with Positional Deuterium Labeling
In drug development, a primary goal is to improve a drug candidate's metabolic stability, thereby increasing its half-life and bioavailability. A common strategy is to replace hydrogen atoms with deuterium (²H or D) at metabolically vulnerable positions, often referred to as "soft spots."[1] This substitution can slow down the rate of metabolism at that specific site due to the kinetic isotope effect (KIE), a phenomenon where the heavier isotope forms a stronger bond that is more difficult to break.[2][3]
The position of the deuterium label is paramount. Placing it at a site of enzymatic attack, such as a position prone to oxidation by cytochrome P450 enzymes, can significantly hinder metabolic clearance.[2] Conversely, labeling a position that is not metabolically active will have a negligible effect on the drug's pharmacokinetic profile.
Quantitative Comparison of Deuterium Labeling Positions on Drug Pharmacokinetics
The following table summarizes preclinical data for a hypothetical drug, "Molecule X," demonstrating how the position of deuterium labeling can impact its metabolic stability and pharmacokinetic parameters.
| Labeling Position | In Vitro Half-life (t½) in Human Liver Microsomes (min) | In Vivo Clearance (CL) in Rats (mL/min/kg) | In Vivo Area Under the Curve (AUC) in Rats (ng·h/mL) |
| Unlabeled Molecule X | 15 | 50 | 1000 |
| Molecule X-d₃ (Position A - Metabolically Stable) | 18 | 48 | 1050 |
| Molecule X-d₃ (Position B - Primary Metabolic Hotspot) | 90 | 10 | 5000 |
| Molecule X-d₆ (Positions A & C) | 25 | 40 | 1250 |
Data is hypothetical and for illustrative purposes.
As the data illustrates, deuteration at the primary metabolic hotspot (Position B) results in a dramatic increase in both in vitro half-life and in vivo exposure (AUC), coupled with a significant reduction in clearance. Labeling at a metabolically stable position (Position A) or a combination of less critical positions (A & C) has a much less pronounced effect.
Metabolic Switching: An Important Consideration
Slowing metabolism at one site can sometimes redirect it to other positions in the molecule, a phenomenon known as "metabolic switching".[4] This can be either beneficial, leading to the formation of less toxic metabolites, or detrimental, creating new metabolic liabilities. Therefore, a thorough metabolic profiling of deuterated compounds is essential.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a common method for assessing the metabolic stability of deuterated compounds.
Objective: To determine the in vitro half-life of a deuterated compound and its non-deuterated counterpart in liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-incubate liver microsomes with the test compounds in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.
Caption: Workflow for an in vitro metabolic stability assay.
Elucidating Metabolic Pathways with ¹³C Labeling Positions
In metabolic flux analysis (MFA), the goal is to quantify the rates of metabolic reactions within a cell. This is achieved by introducing a substrate labeled with a stable isotope, typically ¹³C, and tracking its incorporation into downstream metabolites. The choice of the labeling position on the initial substrate, such as glucose, is crucial for resolving fluxes through specific pathways.
For example, to differentiate between the pentose phosphate pathway (PPP) and glycolysis, one can use glucose labeled at different positions. [1,2-¹³C₂]glucose is particularly effective for quantifying the flux through the PPP.
Comparative Impact of ¹³C-Glucose Labeling on Metabolite Isotopologue Distribution
The following table illustrates how different ¹³C-glucose labeling strategies result in distinct labeling patterns in key metabolites, which are then used to calculate metabolic fluxes.
| ¹³C-Labeled Glucose | Pathway Interrogated | Expected Labeling Pattern in Key Metabolites |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | High enrichment in M+1 and M+2 isotopologues of lactate and TCA cycle intermediates from PPP flux. |
| [U-¹³C₆]Glucose | General Central Carbon Metabolism | High enrichment in fully labeled (M+n) isotopologues of glycolytic and TCA cycle intermediates. |
| [1-¹³C₁]Glucose | Glycolysis and TCA Cycle Entry | Enrichment in the carboxyl carbon of pyruvate and lactate. |
| [6-¹³C₁]Glucose | Glycolysis and TCA Cycle Entry | Enrichment in the methyl carbon of pyruvate and lactate. |
M+n refers to the mass isotopologue with 'n' ¹³C atoms.
Experimental Protocol: ¹³C Metabolic Flux Analysis
This protocol provides a general workflow for a ¹³C-MFA experiment in cultured cells.
Objective: To quantify intracellular metabolic fluxes using a ¹³C-labeled substrate.
Materials:
-
Cell culture medium with and without the ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose)
-
Cultured cells of interest
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform)
-
GC-MS or LC-MS/MS system
Procedure:
-
Culture cells to a metabolic steady state in standard medium.
-
Switch the cells to the medium containing the ¹³C-labeled substrate and culture for a defined period to achieve isotopic steady state.
-
Rapidly quench metabolism by adding a cold quenching solution.
-
Extract intracellular metabolites using a suitable solvent mixture.
-
Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.
-
Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.
Refining Structural Analysis with Site-Specific Labeling in NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling with ¹³C and ¹⁵N is often essential for determining the structure and dynamics of biomolecules. However, uniform labeling of large proteins can lead to overcrowded spectra with extensive signal overlap. Site-specific or selective labeling, where only certain amino acids or specific positions within amino acids are labeled, can overcome this challenge by simplifying the spectra and allowing for the unambiguous assignment of signals.
The position of the isotopic label acts as a probe, providing information about the local chemical environment. For instance, labeling the methyl groups of isoleucine, leucine, and valine can provide valuable insights into the hydrophobic core of a protein.
Impact of Labeling Position on NMR Spectral Information
| Labeling Strategy | Purpose | Expected Outcome in NMR Spectra |
| Uniform ¹⁵N Labeling | Backbone assignment and ligand binding studies | One signal per backbone amide (and some sidechains). Chemical shift perturbations upon ligand binding indicate the binding site. |
| Uniform ¹³C, ¹⁵N Labeling | Complete structure determination | Enables through-bond correlation experiments to assign all backbone and sidechain resonances. |
| Selective ¹⁵N-Amino Acid Labeling | Assignment of specific residue types | Only the labeled amino acid type will show signals in a ¹⁵N-HSQC spectrum, simplifying assignment. |
| Site-Specific Methyl Group Labeling (¹³C) | Probing protein core and dynamics | Well-resolved signals from methyl groups provide information on protein folding and dynamics, especially in large proteins. |
Experimental Protocol: Selective ¹⁵N-Amino Acid Labeling for NMR
This protocol describes a method for selectively labeling a specific amino acid type with ¹⁵N for NMR analysis.
Objective: To simplify the NMR spectrum of a protein by selectively labeling a single amino acid type.
Materials:
-
Expression vector for the protein of interest
-
E. coli expression strain
-
Minimal medium (M9)
-
¹⁵N-labeled amino acid of choice
-
Unlabeled amino acids
-
IPTG for induction
-
Protein purification system (e.g., FPLC)
-
NMR spectrometer
Procedure:
-
Transform the E. coli expression strain with the protein expression vector.
-
Grow the cells in minimal medium containing all unlabeled amino acids except for the one to be labeled.
-
Just before inducing protein expression with IPTG, add the ¹⁵N-labeled amino acid to the culture.
-
Induce protein expression and continue to grow the cells.
-
Harvest the cells, lyse them, and purify the protein of interest.
-
Prepare the purified, labeled protein for NMR analysis.
-
Acquire a ¹⁵N-HSQC spectrum to observe signals only from the labeled amino acid residues.
Caption: Workflow for selective ¹⁵N-amino acid labeling.
Conclusion
The choice of isotopic labeling position is a critical determinant of experimental success in a wide range of scientific disciplines. In drug development, positional deuterium labeling can significantly enhance the metabolic stability of a drug candidate. In metabolic research, the precise placement of ¹³C labels in a substrate is key to unraveling complex metabolic networks. For structural biologists, site-specific labeling in NMR spectroscopy provides a powerful tool to simplify complex spectra and probe specific regions of a biomolecule. By carefully considering the objectives of their study and the principles outlined in this guide, researchers can leverage the power of positional isotopic labeling to gain deeper insights into their systems of interest.
References
A Comparative Guide to the Quantification of Saccharin: Isotope Dilution Mass Spectrometry vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of saccharin: Isotope Dilution Mass Spectrometry (IDMS) using Saccharin-¹³C₆ and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, quality control, and regulatory compliance. This document presents a detailed overview of the experimental protocols, performance characteristics, and measurement uncertainty associated with each technique, supported by experimental data from various studies.
Executive Summary
Isotope Dilution Mass Spectrometry (IDMS) stands out as a primary (reference) method for the quantification of saccharin, offering high accuracy and precision by using a stable isotope-labeled internal standard (Saccharin-¹³C₆) to correct for sample preparation losses and matrix effects.[1] While more complex and costly, its low measurement uncertainty makes it ideal for applications requiring the highest level of accuracy, such as the certification of reference materials.
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted, robust, and cost-effective method for the routine analysis of saccharin in various matrices, including beverages and pharmaceutical preparations.[2][3] Its simplicity and speed make it suitable for high-throughput screening and quality control purposes, although it is generally associated with a higher measurement uncertainty compared to IDMS.
Comparison of Method Performance
The performance of an analytical method is defined by several key parameters. The following table summarizes the typical performance characteristics of IDMS with Saccharin-¹³C₆ and HPLC-UV for saccharin quantification.
| Performance Parameter | Isotope Dilution Mass Spectrometry (IDMS) with Saccharin-¹³C₆ | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Quantification based on the ratio of the analyte to a known amount of its isotopically labeled analogue. | Separation based on polarity followed by quantification based on UV absorbance. |
| Selectivity | Very High (based on mass-to-charge ratio and retention time) | Moderate to High (dependent on chromatographic separation) |
| Limit of Detection (LOD) | Low (typically in the low ng/mL range) | Moderate (typically in the low µg/mL range)[3] |
| Limit of Quantification (LOQ) | Low (typically in the low ng/mL range) | Moderate (typically in the low µg/mL range)[3] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 95-105% | 90-110% |
| Measurement Uncertainty | Low | Moderate to High |
Measurement Uncertainty Budget
Measurement uncertainty provides a quantitative indication of the quality of a measurement result. The following table outlines the major contributors to the combined measurement uncertainty for both methods. The uncertainty budget for IDMS is generally lower due to the effective correction of systematic and random errors by the isotopically labeled internal standard.
| Source of Uncertainty | Isotope Dilution Mass Spectrometry (IDMS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Standard Preparation | Purity of analyte and internal standard, weighing | Purity of standard, weighing, dilutions |
| Sample Preparation | Weighing of sample and internal standard | Volume measurements, extraction efficiency |
| Instrumental Analysis | Repeatability of peak area ratio measurement | Repeatability of peak area measurement, detector drift |
| Calibration | Linearity of the calibration curve | Linearity of the calibration curve, intercept and slope uncertainty |
| Matrix Effects | Largely compensated by the internal standard | A significant contributor, can be partially mitigated by matrix-matched calibration |
| Combined Uncertainty | Low | Moderate to High |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) with Saccharin-¹³C₆
This protocol is adapted from a validated method for the quantification of a small molecule in a biological matrix using a ¹³C-labeled internal standard.
1. Materials and Reagents
-
Saccharin certified reference material
-
Saccharin-¹³C₆ (isotopically labeled internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Analytical balance with appropriate precision
2. Sample Preparation
-
Accurately weigh a known amount of the sample into a centrifuge tube.
-
Add a precise volume of the Saccharin-¹³C₆ internal standard solution of a known concentration.
-
Vortex to mix thoroughly.
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both saccharin and Saccharin-¹³C₆.
4. Data Analysis
-
Integrate the peak areas for both the native saccharin and the Saccharin-¹³C₆ internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of saccharin in the unknown samples by interpolation from the calibration curve.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This is a general protocol for the determination of saccharin in beverages.
1. Materials and Reagents
-
Saccharin certified reference material
-
HPLC grade methanol, acetonitrile, and water
-
Phosphate buffer
-
0.45 µm syringe filters
2. Sample Preparation
-
Degas carbonated beverage samples by sonication.
-
Dilute the sample with deionized water to bring the saccharin concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
3. HPLC-UV Analysis
-
HPLC System: High-performance liquid chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
4. Data Analysis
-
Integrate the peak area of the saccharin peak in the chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of saccharin in the unknown samples by interpolation from the calibration curve.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both IDMS and HPLC-UV methods.
Caption: Experimental workflow for this compound quantification by IDMS.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Saccharin-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Saccharin-13C6, a stable isotope-labeled compound. The safety protocols for this compound are analogous to its unlabeled counterpart, as the Carbon-13 isotope is non-radioactive and does not alter the chemical properties of the molecule.[1]
Hazard Identification and Safety Precautions
Saccharin and its salts are not classified as hazardous substances.[2][3] However, as with any chemical, prudent laboratory practices should be followed to minimize exposure. The primary concerns are mechanical irritation from dust particles.
Potential Hazards:
-
Skin Contact: Low hazard, but may cause irritation with prolonged contact.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: The toxicological properties have not been fully investigated, but it is considered to have low acute toxicity.
Personal Protective Equipment (PPE)
The following PPE is recommended to ensure the safe handling of this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Should comply with EN 166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Nitrile rubber gloves | Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. |
| Respiratory Protection | Dust mask/particulate respirator | Recommended when handling large quantities or if dust generation is likely. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.
2. Weighing and Aliquoting:
-
Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a balance enclosure.
-
Avoid the formation of dust during handling.
3. Experimental Use:
-
When preparing solutions, add the solid to the solvent to minimize dust becoming airborne.
-
Wash hands thoroughly after handling.
First Aid Measures
In case of accidental exposure, follow these first aid procedures.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Disposal Plan
Saccharin and its salts have been removed from the EPA's list of hazardous wastes. Therefore, this compound can be disposed of as a non-hazardous chemical waste.
Disposal Steps:
-
Waste Characterization: Confirm that the waste does not contain any other hazardous materials.
-
Containerization: Collect solid waste in a labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. This may involve disposal in the regular laboratory trash if permitted by institutional guidelines.
Quantitative Data Summary
The following tables summarize key quantitative data for Saccharin, which is applicable to this compound.
Physical and Chemical Properties
| Property | Value |
| Appearance | White crystalline solid |
| Molar Mass | 183.18 g/mol |
| Melting Point | 228.8 to 229.7 °C (443.8 to 445.5 °F; 501.9 to 502.8 K) |
| Solubility in Water | 1 g per 290 mL |
Toxicological Data (for Sodium Saccharin)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 14,200 mg/kg |
| LD50 | Mouse | Oral | 17,500 mg/kg |
Workflow for Safe Handling and Disposal of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
